Atipamezole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPZIDYAHLZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049135 | |
| Record name | Atipamezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104054-27-5 | |
| Record name | Atipamezole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atipamezole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atipamezole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atipamezole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPAMEZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atipamezole Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole hydrochloride is a potent and selective α2-adrenergic receptor antagonist, widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-agonists such as dexmedetomidine and medetomidine. Its rapid and reliable action makes it an indispensable tool in clinical practice. This technical guide provides an in-depth overview of the core chemical properties and stability of this compound hydrochloride, intended to support research, development, and quality control activities. The document details the physicochemical characteristics of the molecule, outlines its known stability profile, and provides comprehensive, though generalized, experimental protocols for forced degradation studies and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient (API) is critical for formulation development, analytical method development, and ensuring drug product quality. The key properties of this compound hydrochloride are summarized in the table below.
| Property | Value |
| Chemical Name | 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride[1] |
| CAS Number | 104075-48-1[2] |
| Molecular Formula | C₁₄H₁₆N₂ · HCl[1] |
| Molecular Weight | 248.75 g/mol [2][3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 211-215 °C |
| Solubility | |
| Water | Sparingly soluble in aqueous buffers. One source indicates a solubility of 0.0706 mg/mL. |
| Ethanol | Soluble (e.g., ~10 mg/mL) |
| DMSO | Soluble (e.g., ~10 mg/mL) |
| DMF | Soluble (e.g., ~1 mg/mL) |
| pKa (Strongest Basic) | 7.2 (predicted) |
Stability Profile
The stability of this compound hydrochloride is a critical attribute that can impact its safety, efficacy, and shelf-life. While specific public data on forced degradation studies are limited, information from product monographs and related literature provides insights into its general stability.
Storage and Handling: this compound hydrochloride as a solid is typically stored in well-closed containers at controlled room temperature or under refrigeration (2-8 °C). Formulated injectable solutions are stored at room temperature (20° to 25°C or 68-77°F) and should be protected from light. Once a vial is punctured, it is recommended to be used within a specified period, for instance, 90 days, to minimize the risk of contamination and degradation.
General Stability: The hydrochloride salt form of this compound enhances its stability and solubility for pharmaceutical use. The molecule is known to undergo hepatic metabolism, primarily through hydroxylation and glucuronidation. While this indicates pathways of biotransformation, it also suggests potential chemical liabilities that could be relevant under specific stress conditions.
Forced Degradation Studies: Experimental Protocol
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following protocols are generalized based on standard industry practices and regulatory guidelines.
Objective: To generate potential degradation products of this compound hydrochloride under various stress conditions.
3.1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound hydrochloride in 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound hydrochloride in 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound hydrochloride in purified water.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and cool to room temperature.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
3.2. Oxidative Degradation
-
Prepare a solution of this compound hydrochloride in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3.3. Photolytic Degradation
-
Expose a solid sample of this compound hydrochloride and a solution of the drug to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
After the exposure period, prepare solutions of both the exposed and control solid samples and dilute the exposed and control solutions with the mobile phase for HPLC analysis.
3.4. Thermal Degradation
-
Place a solid sample of this compound hydrochloride in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample and a control sample (stored at room temperature) in a suitable solvent and dilute with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method: Development and Validation Protocol
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its impurities and degradation products.
Objective: To develop and validate a specific, accurate, precise, and robust HPLC method for the determination of this compound hydrochloride and its degradation products.
4.1. Method Development
-
Column Selection: A reversed-phase column, such as a C18 or C8, is a common starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution, considering the pKa of this compound.
-
Detection Wavelength: Based on the UV spectrum of this compound hydrochloride, a suitable detection wavelength should be selected to ensure adequate sensitivity for both the parent drug and any potential degradation products.
-
Gradient Elution: A gradient elution program may be necessary to achieve adequate separation of all components within a reasonable run time.
4.2. Method Validation
The developed method should be validated according to ICH guidelines, including the following parameters:
-
System Suitability: To ensure the chromatographic system is performing adequately, parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution are evaluated.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, is demonstrated by analyzing stressed samples and comparing the chromatograms to that of an unstressed sample. Peak purity analysis using a photodiode array detector is also recommended.
-
Linearity: The linearity of the method is established by analyzing a series of solutions of this compound hydrochloride at different concentrations. A linear relationship between peak area and concentration should be demonstrated.
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a reference method.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is assessed by performing multiple analyses of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The precision is evaluated by performing the analysis on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of the method is evaluated by intentionally varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the analytical results.
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Simplified signaling pathway of an α2-adrenergic receptor and the antagonistic action of this compound hydrochloride.
References
Atipamezole in Rodent Models: A Deep Dive into its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetics of atipamezole, a potent and selective α2-adrenergic receptor antagonist, in commonly used rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its application in preclinical research, particularly in its role as a reversing agent for α2-agonist-induced sedation and for its potential in other areas of neuroscience research. This document synthesizes available quantitative data, details experimental methodologies, and provides visual representations of experimental workflows to support study design and data interpretation.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in rats, revealing dose-dependent and nonlinear kinetics. This nonlinearity is attributed to the saturation of its primary metabolic pathway. In contrast, comprehensive quantitative pharmacokinetic data in mice remains limited in publicly available literature.
This compound Pharmacokinetics in Rats
Studies in male Sprague-Dawley rats have demonstrated that this compound exhibits nonlinear pharmacokinetics, primarily due to the saturation of its metabolism by cytochrome P450 enzymes[1]. The key pharmacokinetic parameters following intravenous (IV) and intramuscular (IM) administration are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following Intravenous Administration
| Dose (mg/kg) | AUC (ng·h/mL) | CL (L/h/kg) | Vd (L/kg) | T½ (h) |
| 0.3 | 133 ± 27 | 2.29 ± 0.46 | 4.7 ± 0.8 | 1.4 ± 0.1 |
| 0.9 | 634 ± 118 | 1.45 ± 0.27 | 3.5 ± 0.6 | 1.7 ± 0.2 |
| 3.0 | 3260 ± 650 | 0.94 ± 0.19 | 2.8 ± 0.4 | 2.1 ± 0.2 |
| Data presented as mean ± standard deviation. | ||||
| AUC: Area under the plasma concentration-time curve; CL: Clearance; Vd: Volume of distribution; T½: Elimination half-life. | ||||
| (Source: Adapted from Li et al., 2020) |
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats Following Intramuscular Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| 0.1 | 30 ± 8 | 0.17 ± 0.00 | 48 ± 10 | 1.3 ± 0.2 |
| 1.0 | 410 ± 111 | 0.25 ± 0.00 | 724 ± 145 | 1.5 ± 0.2 |
| 3.0 | 1583 ± 385 | 0.25 ± 0.00 | 3581 ± 859 | 2.0 ± 0.3 |
| Data presented as mean ± standard deviation. | ||||
| Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. | ||||
| (Source: Adapted from Li et al., 2020) |
This compound Pharmacokinetics in Mice
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
This compound is rapidly absorbed following intramuscular administration in rodents, with peak plasma concentrations (Tmax) reached within approximately 10 to 15 minutes[2][3].
Distribution
This compound is extensively distributed into tissues. Notably, it readily crosses the blood-brain barrier, achieving concentrations in the brain that are two to three times higher than corresponding plasma levels[2][3]. This efficient central nervous system penetration is crucial for its effectiveness in reversing the sedative effects of α2-agonists.
Metabolism
The primary route of this compound elimination in rats is through extensive hepatic biotransformation. It has been identified as a pan-inhibitor of cytochrome P450 (CYP450) enzymes in rats, which is the underlying reason for its nonlinear pharmacokinetics. While the specific CYP450 isoforms responsible for its metabolism in rats have not been fully elucidated, this broad inhibitory action suggests that this compound has the potential for drug-drug interactions with compounds metabolized by this enzyme system.
Excretion
Metabolites of this compound are primarily excreted in the urine.
Experimental Protocols
The following sections detail typical methodologies for conducting pharmacokinetic studies of this compound in rodent models, based on established practices in the field.
Animal Models
-
Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used. For mice, strains such as C57BL/6 or CD-1 are often employed.
-
Health Status: Animals should be healthy and specific-pathogen-free.
-
Acclimatization: A minimum of a one-week acclimatization period under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) is recommended.
-
Housing: Animals are typically housed in individually ventilated cages with free access to standard rodent chow and water. A fasting period of approximately 12 hours may be required before drug administration.
Drug Administration and Dosing
-
Formulation: this compound is typically dissolved in a sterile vehicle such as saline for injection.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection, typically into the tail vein.
-
Intramuscular (IM): Injected into a major muscle mass, such as the quadriceps.
-
Subcutaneous (SC): Administered into the loose skin over the back or flank.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
-
Dosing: Doses can range from 0.1 mg/kg to 3 mg/kg or higher, depending on the study's objectives.
Blood Sampling
-
Methodology: Serial blood samples are collected at predetermined time points. Common techniques include sampling from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery. Terminal blood collection can be performed via cardiac puncture.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then further processed for analysis.
-
Chromatography: Separation is achieved using a reverse-phase C18 column with a mobile phase gradient consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Experimental Workflow for a Rodent Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study of this compound in a rodent model.
Caption: Workflow for a typical rodent pharmacokinetic study of this compound.
This compound's Primary Mechanism of Action
The following diagram illustrates the direct antagonistic action of this compound at the α2-adrenergic receptor.
Caption: this compound competitively blocks α2-adrenergic receptors.
References
Atipamezole's Selectivity Profile for α2-Adrenergic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and selective α2-adrenoceptor antagonist, widely recognized for its role in veterinary medicine as a reversing agent for α2-agonist-induced sedation and analgesia.[1] Its high affinity for α2-adrenoceptors over α1-adrenoceptors makes it a valuable tool in pharmacological research.[2][3][4] This technical guide provides an in-depth analysis of this compound's binding affinity and selectivity for the different α2-adrenoceptor subtypes (α2A, α2B, and α2C), summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways. While this compound is a powerful and selective antagonist of α2-adrenoceptors in general, receptor binding studies have shown that it is not selective for the various subtypes of α2-adrenoceptors.[5]
Data Presentation: Quantitative Analysis of this compound Binding Affinity
The following tables summarize the binding affinities of this compound for α2-adrenoceptor subtypes, as well as its selectivity over α1-adrenoceptors and its interaction with imidazoline receptors. The data is compiled from various radioligand binding studies.
Table 1: this compound Binding Affinity (Ki/Kd in nM) for α2-Adrenoceptor Subtypes
| Receptor Subtype | Ki/Kd (nM) | Radioligand | Cell/Tissue Type | Reference |
| α2A | Comparable to α2B & α2C | Not Specified | Not Specified | |
| α2B | Comparable to α2A & α2C | Not Specified | Not Specified | |
| α2C | Comparable to α2A & α2B | Not Specified | Not Specified | |
| α2D (rodent specific) | Significantly higher affinity compared to yohimbine | Not Specified | Not Specified | |
| α2 (platelets) | 0.7 ± 0.21 (Kd) | [3H]this compound | Human Platelets |
Table 2: this compound α2/α1 Adrenoceptor Selectivity
| Parameter | Value | Radioligands | Tissue | Reference |
| α2/α1 Selectivity Ratio | 8526 | [3H]-clonidine (α2) & [3H]-prazosin (α1) | Not Specified |
Table 3: this compound Affinity for Imidazoline Receptors
| Receptor Type | Affinity | Notes | Reference |
| I2 Imidazoline Sites | Negligible | Unlike many other α2-adrenoceptor antagonists. | |
| Imidazoline Binding Sites (platelets) | Suggested by distinct binding profile | [3H]this compound binding suggests the presence of these sites. | |
| Non-adrenergic sites | [3H]this compound identifies an additional population of binding sites distinct from classical α2-adrenoceptors and I1/I2-imidazoline receptors in some tissues. | These sites are displaced by other α2-adrenergic imidazoles. |
Experimental Protocols: Radioligand Binding Assay for a2-Adrenoceptor Subtype Selectivity
The following is a generalized, detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenoceptor subtypes, based on commonly cited experimental practices.
1. Materials and Reagents:
-
Cell Lines: Stably transfected cell lines individually expressing human α2A, α2B, or α2C adrenoceptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: A non-subtype-selective α2-adrenoceptor antagonist radioligand, such as [3H]Rauwolscine or [3H]MK-912.
-
Competitor Ligand: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell harvesting equipment (cell scrapers).
-
Homogenizer (e.g., Potter-Elvehjem).
-
High-speed refrigerated centrifuge.
-
Filtration manifold and vacuum pump.
-
Liquid scintillation counter.
2. Membrane Preparation:
-
Culture the transfected cells to a high density in appropriate growth media.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at low speed (e.g., 500 x g for 10 minutes) to pellet the cells.
-
Resuspend the cell pellet in ice-cold assay buffer.
-
Homogenize the cell suspension on ice using a homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh ice-cold assay buffer, and repeat the high-speed centrifugation step to wash the membranes.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations in aliquots at -80°C until use.
3. Competitive Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg).
-
Radioligand at a fixed concentration (typically at or below its Kd value for the receptors).
-
Either assay buffer (for total binding), a high concentration of a non-labeled α2-antagonist like yohimbine (for non-specific binding), or the various concentrations of this compound.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a filtration manifold under vacuum.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Compare the Ki values obtained for each of the α2-adrenoceptor subtypes to determine the selectivity of this compound.
Signaling Pathways and Experimental Workflow Visualizations
α2-Adrenoceptor Signaling Pathway
α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi. Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effectors. This compound, as an antagonist, blocks this signaling cascade by preventing agonist binding to the receptor.
Canonical Gi-mediated signaling pathway of the α2-adrenoceptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay to determine the binding affinity of a compound like this compound.
A generalized workflow for a competitive radioligand binding assay.
Conclusion
This compound is a highly potent and selective antagonist for α2-adrenoceptors, demonstrating a significantly higher affinity for α2 over α1 subtypes. However, current research indicates a lack of significant selectivity among the α2A, α2B, and α2C adrenoceptor subtypes. This profile makes this compound an excellent tool for studying the overall physiological and pharmacological roles of α2-adrenoceptors, though it may not be suitable for dissecting the specific functions of individual α2-subtypes. Further research with cell lines expressing single human α2-adrenoceptor subtypes is necessary to definitively characterize any subtle subtype selectivity that may exist. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmacological agent.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VetFolio [vetfolio.com]
- 4. mixlab.com [mixlab.com]
- 5. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole: A Technical Guide to Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of atipamezole, a potent and selective α2-adrenergic receptor antagonist, in a range of common laboratory solvents. Understanding the solubility of this compound is critical for its effective use in in vitro and in vivo research, as well as for the development of new pharmaceutical formulations. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary signaling pathway.
Core Concepts in this compound Research
This compound, with the chemical formula C₁₄H₁₆N₂, is a synthetic α2-adrenergic receptor antagonist.[1][2] It is widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists like dexmedetomidine and medetomidine.[1][3] Its high affinity and selectivity for α2-adrenoceptors make it a valuable tool in pharmacological research.[4] The hydrochloride salt of this compound is often used in pharmaceutical preparations to enhance its solubility and stability.
Quantitative Solubility Data
The solubility of a compound is a critical physical property that influences its bioavailability and efficacy. The following tables summarize the available quantitative solubility data for this compound and its hydrochloride salt in various common laboratory solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (mM) | Source |
| Dimethyl Sulfoxide (DMSO) | ≥30 mg/mL | ≥141.32 | |
| Dimethyl Sulfoxide (DMSO) | 42 mg/mL | 197.84 | |
| Ethanol | 42 mg/mL | 197.84 | |
| Water | 0.0706 mg/mL | 0.333 | |
| Water | Insoluble | - |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Molar Concentration (mM) | Source |
| Water | 75 mg/mL | 301.51 | |
| Water | 24.87 mg/mL | 100 | |
| Dimethyl Sulfoxide (DMSO) | ≥47 mg/mL | ≥188.94 | |
| Dimethyl Sulfoxide (DMSO) | 24.87 mg/mL | 100 | |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | ~40.2 | |
| Ethanol | ~10 mg/mL | ~40.2 | |
| Dimethylformamide (DMF) | ~1 mg/mL | ~4.02 | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~2.01 |
Note: The molecular weight of this compound is 212.29 g/mol and this compound Hydrochloride is 248.75 g/mol . Molar concentrations are calculated based on these values. The term "insoluble" for this compound in water likely refers to very low solubility, as a quantitative value is also reported. For this compound hydrochloride in aqueous buffers, it is sparingly soluble.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in preclinical research and drug development. The following are detailed methodologies for two common experimental protocols for determining the solubility of a compound like this compound.
The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (or its hydrochloride salt)
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Agitation device (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container.
-
Equilibration: Place the container in a shaker with a constant temperature bath. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter to remove any remaining solid particles.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Nephelometry for Solubility Screening
Nephelometry is a high-throughput method used for the qualitative or quantitative assessment of aqueous solubility by measuring light scattering caused by suspended particles.
Objective: To rapidly assess the solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (typically in DMSO)
-
Aqueous buffer (e.g., PBS)
-
Microtiter plates (e.g., 96-well)
-
Nephelometer (microplate reader with light scattering detection)
-
Liquid handling system for serial dilutions
Procedure:
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the aqueous buffer directly in the wells of a microtiter plate.
-
Incubation: Incubate the plate for a defined period to allow for any precipitation to occur.
-
Measurement: Place the microplate into the nephelometer. The instrument directs a laser beam through each well, and a detector measures the intensity of light scattered at an angle (commonly 90°) to the incident beam.
-
Data Analysis: The amount of scattered light is proportional to the concentration of insoluble particles. A sharp increase in the nephelometry signal indicates the concentration at which the compound precipitates from the solution, thus defining its kinetic solubility limit under the tested conditions. The results are often reported as Nephelometric Turbidity Units (NTU).
Visualizing this compound's Mechanism of Action and Experimental Workflow
Signaling Pathway of this compound
This compound functions as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. The binding of an agonist (like norepinephrine or dexmedetomidine) to the α2-adrenergic receptor activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). By blocking the receptor, this compound prevents this signaling cascade.
Experimental Workflow for the Shake-Flask Method
The following diagram illustrates the key steps involved in determining the equilibrium solubility of a compound using the shake-flask method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H16N2 | CID 71310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole is a potent and highly selective α2-adrenergic receptor antagonist that has become an indispensable tool in veterinary medicine.[1][2][3] Primarily utilized to reverse the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine and medetomidine, its rapid onset and high therapeutic index have made it a cornerstone of safe anesthetic protocols in animals.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical pharmacology of this compound, tailored for professionals in drug development and scientific research. The document details synthetic pathways, presents key quantitative pharmacological data in structured tables, outlines experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.
Discovery and Development
This compound, chemically known as 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole, was developed as a specific antagonist for the then-new generation of potent α2-adrenergic agonists used for veterinary sedation and analgesia. The discovery of this compound was a significant advancement in veterinary anesthesia, providing a reliable method to control the duration of sedation and expedite recovery. Its high selectivity for α2- over α1-adrenergic receptors minimizes side effects often associated with less selective antagonists like yohimbine. This compound was first approved for veterinary use in 1996 and is marketed under the trade name Antisedan®, among others. Beyond its primary use, research has explored its potential in treating other conditions, including anti-Parkinsonian effects and as an antidote for certain toxicities.
Synthesis of this compound
Several synthetic routes for this compound have been reported, with variations in starting materials and reaction conditions. A common and efficient method involves a multi-step synthesis starting from α,α'-dibromo-o-xylene and 2,4-pentanedione.
Representative Synthetic Pathway
A concise, four-step synthesis is outlined below. This pathway offers a practical approach to the laboratory-scale production of this compound.
Caption: A four-step synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a composite of reported synthetic methods and serves as a general guideline.
Step 1: Synthesis of 2-acetylindane In a round-bottom flask, α,α'-dibromo-o-xylene and 2,4-pentanedione are dissolved in a biphasic solvent system of toluene and water. Sodium hydroxide (NaOH) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) are added. The mixture is heated to 80°C with vigorous stirring. The reaction proceeds through an unstable diacetyl intermediate which undergoes cleavage to yield 2-acetylindane. After cooling, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.
Step 2: Synthesis of 2-acetyl-2-ethylindane 2-acetylindane is dissolved in a suitable aprotic solvent, and a strong base such as potassium tert-butoxide (KOBu-t) is added to generate the enolate. Ethyl iodide is then added, and the reaction mixture is stirred until the alkylation is complete. The reaction is quenched, and the product is extracted, washed, and purified.
Step 3: Synthesis of 2-(1-bromoacetyl)-2-ethylindane 2-acetyl-2-ethylindane is dissolved in an appropriate solvent and treated with bromine (Br2). The reaction is monitored until the starting material is consumed. The product, 2-(1-bromoacetyl)-2-ethylindane, is then isolated and purified.
Step 4: Synthesis of this compound The purified 2-(1-bromoacetyl)-2-ethylindane is heated with formamide at approximately 160°C. This cyclization reaction forms the imidazole ring of this compound. The crude this compound is then purified, often by conversion to its hydrochloride salt, which can be crystallized from a suitable solvent system like ethyl acetate.
Pharmacological Profile
This compound's pharmacological effects are primarily mediated through its potent and selective antagonism of α2-adrenergic receptors.
Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity for all subtypes of the α2-adrenergic receptor and a significantly lower affinity for α1-adrenergic receptors, contributing to its favorable safety profile. Its selectivity for α2-receptors is substantially higher than that of other α-antagonists like yohimbine.
| Receptor Subtype | Ki (nM) | α2/α1 Selectivity Ratio | Reference |
| α2-Adrenergic | 1.6 | 8526 | |
| α2A-Adrenergic | 3.16 | ||
| α2B-Adrenergic | ~7.9 (pKi) | ||
| α2C-Adrenergic | ~8.5 (pKi) | ||
| α1-Adrenergic | 1949.84 |
Table 1: Receptor Binding Affinities of this compound
This compound has been shown to have negligible affinity for other receptor types, including serotonergic, dopaminergic, muscarinic, histaminergic, and opioid receptors, highlighting its specificity.
Pharmacokinetics
This compound is rapidly absorbed following intramuscular injection, with peak plasma concentrations reached within approximately 10 minutes in dogs. It readily crosses the blood-brain barrier, achieving concentrations in the brain that are two to three times higher than in the plasma. The elimination half-life is approximately 2.6 hours in dogs and 1.3 hours in rats. This compound is extensively metabolized in the liver, and the metabolites are primarily excreted in the urine.
| Parameter | Value (in dogs) | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~10 minutes | |
| Elimination Half-life (t1/2) | 2.6 hours | |
| Metabolism | Hepatic | |
| Excretion | Primarily Renal |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by an agonist (like norepinephrine or dexmedetomidine), inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the inhibition of norepinephrine release from presynaptic neurons.
By blocking these receptors, this compound prevents the agonist-induced inhibition of adenylyl cyclase, leading to a restoration of cAMP levels and an increase in norepinephrine release in the synaptic cleft. This enhanced noradrenergic activity in the central and peripheral nervous systems counteracts the sedative, analgesic, and cardiovascular depressive effects of α2-agonists.
Caption: Mechanism of action of this compound at the synapse.
Preclinical Evaluation: Experimental Protocols
The preclinical assessment of this compound involves a series of in vitro and in vivo experiments to characterize its pharmacological properties.
In Vitro: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α2- and other adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the desired human or animal adrenergic receptor subtype (e.g., α2A, α2B, α2C, α1A, α1B, α1D) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a specific radiolabeled ligand (e.g., [3H]-clonidine for α2-receptors or [3H]-prazosin for α1-receptors) is incubated with the prepared cell membranes.
-
Competitive Binding: The incubation is performed in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo: Reversal of Sedation in a Rodent Model
Objective: To evaluate the efficacy of this compound in reversing the sedative effects of an α2-agonist.
Methodology:
-
Animal Model: Male Wistar rats or a suitable mouse strain are used.
-
Induction of Sedation: Animals are administered a standardized dose of an α2-agonist, such as dexmedetomidine (e.g., 0.1 mg/kg, intraperitoneally).
-
Assessment of Sedation: Sedation is assessed by measuring the loss of the righting reflex. The animal is placed on its back, and the time taken to right itself is recorded. The loss of the righting reflex is confirmed when the animal remains on its back for a predetermined period (e.g., >30 seconds).
-
Administration of this compound: Once a stable level of sedation is achieved, animals are treated with either vehicle (control) or varying doses of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, subcutaneously).
-
Measurement of Recovery: The time to recovery of the righting reflex is recorded. Other behavioral parameters such as locomotor activity can also be assessed.
-
Data Analysis: The dose of this compound that produces a 50% reduction in the duration of sedation (ED50) can be calculated.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a well-characterized, potent, and selective α2-adrenergic receptor antagonist with a firmly established role in veterinary medicine. Its discovery and development have significantly enhanced the safety and control of anesthetic procedures in animals. The synthetic pathways to this compound are efficient, and its pharmacological profile is well-defined, with high receptor selectivity and predictable pharmacokinetics. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel α2-adrenergic receptor modulators. For drug development professionals and researchers, this compound serves as a benchmark compound for the design and evaluation of new drugs targeting the adrenergic system.
References
Atipamezole's Binding Affinity for Alpha-2 Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding characteristics of atipamezole, a potent and selective alpha-2 adrenergic receptor antagonist. This compound is a critical tool in both veterinary medicine and pharmacological research, valued for its ability to reverse the effects of alpha-2 adrenergic agonists. This document provides a comprehensive overview of its binding affinity, the experimental protocols used to determine these properties, and the underlying signaling pathways.
Quantitative Binding Affinity of this compound
This compound exhibits high affinity for all subtypes of the alpha-2 adrenergic receptor. The following table summarizes the quantitative data on its binding affinity (Ki values) for human alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of other ligands; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Alpha-2A | [³H]-Rauwolscine | S115 | 1.81 | [1] |
| Alpha-2B | [³H]-Rauwolscine | S115 | 5.81 | [1] |
| Alpha-2C | [³H]-Rauwolscine | S115 | 0.96 | [1] |
Note: While specific Ki values for the alpha-2D adrenergic receptor subtype (predominantly found in some animal species, not humans) are not consistently reported in a comparative manner with the human subtypes, studies indicate that this compound possesses a significantly high affinity for this subtype as well. In fact, its affinity for the alpha-2D receptor is approximately 100-fold higher than that of yohimbine[2].
This compound's high affinity across all alpha-2 receptor subtypes underscores its non-selective antagonist profile within this receptor family[3]. This contrasts with other antagonists like yohimbine, which shows a significantly lower affinity for the alpha-2D subtype. Furthermore, this compound demonstrates a remarkable selectivity for alpha-2 receptors over alpha-1 receptors, with a selectivity ratio of 8526, far exceeding that of yohimbine (40) and idazoxan (27).
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology for a typical experiment.
Objective
To determine the binding affinity (Ki) of this compound for alpha-2 adrenergic receptor subtypes by measuring its ability to displace a radiolabeled antagonist, such as [³H]-rauwolscine or [³H]-atipamezole, from the receptors.
Materials
-
Receptor Source: Membranes from cell lines stably expressing a specific human alpha-2 adrenergic receptor subtype (e.g., Shionogi 115 mouse mammary tumor cells).
-
Radioligand: [³H]-rauwolscine or [³H]-atipamezole.
-
Competitor: Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-2 antagonist (e.g., 10 µM phentolamine).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [³H]-rauwolscine at a concentration near its Kd).
-
Increasing concentrations of unlabeled this compound (the competitor).
-
For determining non-specific binding, a high concentration of a non-radiolabeled antagonist is added instead of this compound.
-
The reaction is initiated by adding the membrane preparation to each well.
-
-
-
Incubation:
-
The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Alpha-2 Adrenergic Receptor Signaling Pathway
This compound, as an antagonist, blocks the signaling cascade initiated by the binding of an agonist (like norepinephrine) to the alpha-2 adrenergic receptor. The canonical signaling pathway is depicted below.
Caption: Alpha-2 adrenergic receptor signaling pathway.
References
- 1. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]this compound and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole's Impact on Physiological Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole, a potent and selective α2-adrenergic receptor antagonist, plays a critical role in veterinary medicine as a reversal agent for sedative and analgesic effects induced by α2-agonists such as dexmedetomidine and medetomidine.[1][2] Its mechanism of action, centered on the competitive inhibition of α2-adrenoceptors, leads to a cascade of physiological responses that restore homeostasis.[2] This technical guide provides an in-depth analysis of this compound's impact on physiological systems, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.
Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound functions as a competitive antagonist at α2-adrenergic receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that, when activated by endogenous agonists like norepinephrine and epinephrine, inhibit the production of cyclic AMP (cAMP) through the activation of an inhibitory G-protein (Gi).[3] By blocking these receptors, this compound prevents this inhibitory effect, leading to an increase in cAMP levels and, consequently, an increase in the release of norepinephrine from presynaptic nerve terminals. This surge in norepinephrine activity is the primary driver of the reversal of sedation, analgesia, and the cardiovascular and respiratory depression caused by α2-agonists.
The following diagram illustrates the signaling pathway of an α2-adrenergic receptor and the antagonistic action of this compound.
Impact on Physiological Systems
Cardiovascular System
This compound administration leads to a rapid reversal of the bradycardia and hypertension induced by α2-agonists. The blockade of peripheral α2-adrenoceptors causes vasodilation, which can result in a transient decrease in blood pressure. This is typically followed by an increase in heart rate and a return of cardiac output to baseline levels.
| Parameter | Species | Dosage | Effect | Reference |
| Heart Rate | Dog | 5-10 fold the medetomidine dose (IM) | Significant increase from medetomidine-induced depression. | |
| Cat | 0.5 mg/kg (IM) | Normalization of heart rate after medetomidine administration. | ||
| Cynomolgus Macaque | 0.5 mg/kg (IM) | Significant increase for 60 minutes. | ||
| Mean Arterial Pressure (MAP) | Dog | 5-10 fold the medetomidine dose (IM) | Transient decrease, followed by stabilization. | |
| Cat | 25 or 50 μg/kg (IM) | Short-lasting but severe arterial hypotension. | ||
| Cynomolgus Macaque | 0.5 mg/kg (IM) | Significant decrease at 10 minutes. | ||
| Cardiac Output | Cat | 25 or 50 μg/kg (IM) | No significant difference after this compound administration. | |
| Cat | 0.5 mg/kg (IM) | Normalization of cardiac output. |
Respiratory System
The respiratory depression caused by α2-agonists is effectively reversed by this compound. Administration of this compound leads to an increase in respiratory frequency and arterial PO2.
| Parameter | Species | Dosage | Effect | Reference |
| Respiratory Frequency | Dog | 5-10 fold the medetomidine dose (IM) | Significant increase from medetomidine-induced depression. | |
| Arterial PO2 | Dog | 5-10 fold the medetomidine dose (IM) | Significant increase. |
Central Nervous System
This compound rapidly reverses the sedative and analgesic effects of α2-agonists, leading to arousal and increased alertness. The time to standing and ambulation is significantly reduced following this compound administration. Low doses of this compound have been shown to have beneficial effects on cognitive functions such as alertness and learning in experimental animals.
| Parameter | Species | Dosage | Effect | Reference |
| Reversal of Sedation | Dog | 5-fold the medetomidine dose (IM) | Rapid reversal of sedation. | |
| Time to Standing | Dog | 5-fold the medetomidine dose (IM) | Arousal is usually apparent within 5 to 10 minutes. | |
| Cognitive Function | Rat | Low doses | Beneficial effects on alertness, selective attention, planning, learning, and recall. | |
| Human | Up to 30 mg/subject | No subjective side effects. | ||
| Human | 100 mg/subject | Motor restlessness. |
Experimental Protocols
The following section outlines a generalized experimental workflow for assessing the physiological effects of this compound in an animal model.
A more detailed methodology for a key experiment is provided below:
Objective: To evaluate the cardiovascular effects of this compound in reversing dexmedetomidine-induced sedation in felines.
Animals: Adult domestic shorthair cats, determined to be healthy through physical examination and bloodwork.
Experimental Design: A randomized, crossover design with a washout period between treatments.
Procedure:
-
Anesthesia and Instrumentation: Anesthesia is induced with isoflurane. The animal is instrumented for monitoring of heart rate, direct arterial blood pressure, and cardiac output.
-
Baseline Measurements: Baseline physiological parameters are recorded.
-
Dexmedetomidine Administration: Dexmedetomidine is administered intravenously at a specified dose (e.g., 5 μg/kg).
-
Post-Dexmedetomidine Measurements: Physiological parameters are recorded again after the effects of dexmedetomidine have stabilized.
-
This compound Administration: this compound is administered intramuscularly at varying doses (e.g., 25 μg/kg and 50 μg/kg) or a saline placebo.
-
Post-Atipamezole Monitoring: Physiological parameters are monitored continuously and recorded at specific time points (e.g., 15, 30, 60, and 120 minutes) after this compound administration.
-
Data Analysis: Hemodynamic variables are compared among treatment groups and over time using appropriate statistical methods.
Conclusion
This compound is a highly effective and selective α2-adrenergic receptor antagonist that reliably reverses the physiological effects of α2-agonists. Its impact on cardiovascular, respiratory, and central nervous systems is well-documented, making it an indispensable tool in veterinary anesthesia and a subject of interest for further research in other areas, including potential therapeutic applications in humans. The data and protocols presented in this guide provide a comprehensive overview for professionals in the field, facilitating a deeper understanding of this compound's role in maintaining physiological homeostasis.
References
Methodological & Application
Application Notes and Protocols for Atipamezole Dosage Calculation in Reversing Dexmedetomidine-Induced Sedation in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexmedetomidine, a potent and selective α2-adrenergic receptor agonist, is widely utilized in veterinary medicine and preclinical research to induce sedation, analgesia, and anxiolysis.[1][2][3] Its effects are mediated through the activation of α2-adrenoceptors in the central and peripheral nervous systems.[1][4] While effective, the profound sedative and physiological effects of dexmedetomidine often necessitate reversal to facilitate rapid recovery, particularly in a research setting. Atipamezole, a synthetic α2-adrenergic receptor antagonist, serves as a reliable reversal agent by competitively displacing dexmedetomidine from α2-adrenoceptors, thereby rapidly abolishing its sedative and analgesic effects. This document provides detailed application notes and protocols for the accurate calculation and administration of this compound to reverse dexmedetomidine-induced sedation in mice.
Data Presentation
Quantitative Data Summary
The following tables summarize the recommended dosages and concentrations for dexmedetomidine and this compound administration in mice based on peer-reviewed literature and established laboratory guidelines.
Table 1: Dexmedetomidine Dosage and Concentration for Mice
| Parameter | Value | Reference |
| Dosage Range | 0.025 - 1 mg/kg | |
| Typical Sedative Dose | 0.5 - 1 mg/kg | |
| Stock Concentration | 0.5 mg/mL | |
| Route of Administration | Intraperitoneal (IP), Subcutaneous (SC) |
Table 2: this compound Dosage and Concentration for Reversal in Mice
| Parameter | Value | Reference |
| Dosage Range | 0.5 - 2.5 mg/kg | |
| Recommended Reversal Dose | 1 mg/kg | |
| Stock Concentration | 5 mg/mL | |
| Working Concentration | 0.1 - 0.25 mg/mL | |
| Route of Administration | Intraperitoneal (IP), Subcutaneous (SC), Intramuscular (IM) |
Table 3: this compound to Dexmedetomidine Dosage Ratio
| Dexmedetomidine Dose (mg/kg) | This compound Dose (mg/kg) | Ratio (this compound:Dexmedetomidine) |
| 1 | 1 | 1:1 |
| 0.5 | 1 | 2:1 |
| 1 | 2.5 | 2.5:1 |
Note: The optimal ratio can vary depending on the depth and duration of anesthesia required for the specific experimental procedure.
Experimental Protocols
Protocol 1: Preparation of Dexmedetomidine and this compound Solutions
Objective: To prepare sterile solutions of dexmedetomidine and this compound for administration to mice.
Materials:
-
Dexmedetomidine hydrochloride (e.g., 0.5 mg/mL stock solution)
-
This compound hydrochloride (e.g., 5 mg/mL stock solution)
-
Sterile 0.9% saline
-
Sterile vials
-
Syringes and needles
Procedure for Dexmedetomidine Dilution (Example for 0.5 mg/kg dose in a 25g mouse):
-
Calculate the required dose: 0.5 mg/kg * 0.025 kg = 0.0125 mg.
-
Calculate the volume of stock solution needed: 0.0125 mg / 0.5 mg/mL = 0.025 mL.
-
For accurate dosing, it is recommended to dilute the stock solution. To prepare a 0.05 mg/mL working solution, dilute 1 mL of 0.5 mg/mL dexmedetomidine stock with 9 mL of sterile saline.
-
The required volume of the working solution would be: 0.0125 mg / 0.05 mg/mL = 0.25 mL.
Procedure for this compound Dilution (Example for 1 mg/kg dose in a 25g mouse):
-
Calculate the required dose: 1 mg/kg * 0.025 kg = 0.025 mg.
-
To prepare a 0.1 mg/mL working solution, dilute 0.2 mL of 5 mg/mL this compound stock into 9.8 mL of sterile saline.
-
The required volume of the working solution would be: 0.025 mg / 0.1 mg/mL = 0.25 mL.
Protocol 2: Induction of Sedation with Dexmedetomidine and Reversal with this compound
Objective: To induce a state of sedation in mice using dexmedetomidine and subsequently reverse the effects with this compound.
Materials:
-
Prepared dexmedetomidine solution
-
Prepared this compound solution
-
Mouse scale
-
Appropriate size syringes and needles (e.g., 27-30 gauge)
-
Heating pad to maintain body temperature
-
Timer
Procedure:
-
Pre-anesthetic Preparation:
-
Weigh the mouse accurately to determine the correct dosage.
-
Ensure the mouse is in a calm state before injection.
-
-
Induction of Sedation:
-
Administer the calculated dose of dexmedetomidine via the desired route (IP or SC are common).
-
Place the mouse in a warm, quiet environment and monitor for the onset of sedation (typically within 5-10 minutes). Signs include loss of righting reflex and decreased respiratory rate.
-
-
Experimental Procedure:
-
Once the desired level of sedation is achieved, proceed with the experimental procedure.
-
Continuously monitor the mouse's respiratory rate and body temperature.
-
-
Reversal of Sedation:
-
Following the experimental procedure, administer the calculated dose of this compound via the desired route (IP or SC).
-
The time to reversal is typically rapid, with mice showing signs of arousal within 5-10 minutes.
-
-
Post-reversal Monitoring:
-
Monitor the mouse until it is fully ambulatory and has returned to normal behavior.
-
Provide supportive care as needed, such as maintaining warmth.
-
Mandatory Visualization
Signaling Pathways
Caption: Dexmedetomidine and this compound Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Dexmedetomidine Reversal.
Disclaimer: These protocols and dosage recommendations are intended for guidance in a research setting. It is imperative that all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines and with appropriate veterinary consultation. Individual responses to anesthetic agents can vary, and careful monitoring is essential.
References
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Subcutaneous Atipamezole Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of atipamezole via the intraperitoneal (IP) and subcutaneous (SC) routes in rats for the reversal of α2-adrenergic agonist-induced sedation. This document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and relevant signaling pathways.
This compound is a potent and selective α2-adrenergic receptor antagonist widely used in veterinary medicine to reverse the sedative and analgesic effects of agents like xylazine and (dex)medetomidine.[1][2] Its use in laboratory rats is crucial for expediting recovery from anesthesia, thereby reducing the risk of peri-anesthetic complications. The choice of administration route can influence the onset and efficacy of the reversal. While both intraperitoneal and subcutaneous routes are commonly employed, direct comparative studies in rats are limited. This document summarizes the existing data to aid researchers in selecting the appropriate route for their experimental needs.
Data Presentation: Quantitative Comparison of Administration Routes
The following tables summarize the available quantitative data on recovery times following intraperitoneal and subcutaneous administration of this compound in rats. It is important to note that this data is compiled from different studies using varying anesthetic protocols and this compound doses, and as such, a direct comparison should be made with caution.
Table 1: Intraperitoneal (IP) this compound Administration and Recovery in Rats
| Anesthetic Protocol | This compound Dose (IP) | Mean Recovery Time (Righting Reflex) | Reference |
| Ketamine (70 mg/kg) + Xylazine (10 mg/kg) | 0.1 mg/kg | 3.66 ± 1.09 minutes | [3] |
Table 2: Subcutaneous (SC) this compound Administration and Recovery in Rats
| Anesthetic Protocol | This compound Dose (SC) | Mean Recovery Time | Reference |
| Medetomidine, Midazolam, and Butorphanol Cocktail | 0.15 mg/kg | 14.2 ± 5.0 minutes | |
| Medetomidine, Midazolam, and Butorphanol Cocktail | 0.75 mg/kg | 5.8 ± 1.9 minutes |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for its use in rats.
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in rats.
Protocol 1: Preparation of this compound Solution
Objective: To prepare a diluted this compound solution suitable for accurate dosing in rats.
Materials:
-
This compound (5 mg/mL commercial solution)
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile syringes and needles
-
Sterile vials
Procedure:
-
For a 1 mg/mL solution:
-
Aseptically withdraw 2 mL of the 5 mg/mL this compound solution.
-
Add the 2 mL of this compound to 8 mL of sterile saline in a sterile vial.
-
Gently mix the solution. The final concentration will be 1 mg/mL.
-
-
For a 0.25 mg/mL solution:
-
Aseptically withdraw 0.5 mL of the 5 mg/mL this compound solution.
-
Add the 0.5 mL of this compound to 9.5 mL of sterile saline or sterile water in a sterile vial (a 1:20 dilution).
-
Gently mix the solution. The final concentration will be 0.25 mg/mL.
-
-
Labeling:
-
Clearly label the vial with the drug name ("this compound"), the final concentration, the date of preparation, and the expiry date (typically 30 days after dilution unless otherwise specified).
-
Protocol 2: Intraperitoneal (IP) Administration of this compound
Objective: To correctly administer this compound into the peritoneal cavity of a rat.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringe (e.g., 1 mL) and needle (23-25 gauge)
-
Rat restraint device or assistant
Procedure:
-
Dose Calculation: Calculate the required volume of the diluted this compound solution based on the rat's body weight and the desired dose (e.g., 0.1 mg/kg).
-
Animal Restraint:
-
Firmly restrain the rat, ensuring control of the head and body.
-
Tilt the rat's head downwards at a slight angle to allow the abdominal organs to move away from the injection site.
-
-
Injection Site Identification:
-
Locate the lower right or left abdominal quadrant. The injection should be made off the midline to avoid the urinary bladder and major blood vessels.
-
-
Injection:
-
Insert the needle at an approximately 15-20 degree angle into the identified quadrant.
-
Aspirate slightly to ensure no blood or urine is drawn back. If fluid is aspirated, withdraw the needle and select a new site with a fresh needle.
-
If aspiration is clear, inject the calculated volume of this compound solution smoothly.
-
-
Post-injection:
-
Withdraw the needle and return the rat to a clean cage.
-
Monitor the animal for recovery of the righting reflex and a return to normal behavior.
-
Protocol 3: Subcutaneous (SC) Administration of this compound
Objective: To correctly administer this compound into the subcutaneous space of a rat.
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringe (e.g., 1 mL) and needle (23-25 gauge)
-
Rat restraint device or assistant
Procedure:
-
Dose Calculation: Calculate the required volume of the diluted this compound solution based on the rat's body weight and the desired dose (e.g., 0.15-0.75 mg/kg).
-
Animal Restraint:
-
Securely restrain the rat on a flat surface.
-
-
Injection Site Identification:
-
The preferred site for SC injections is the loose skin over the back, between the shoulder blades.
-
-
Injection:
-
Gently lift the skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate slightly to ensure the needle has not entered a blood vessel.
-
If aspiration is clear, inject the calculated volume of this compound solution. A small bleb should be visible under the skin.
-
-
Post-injection:
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Return the rat to a clean cage and monitor for recovery.
-
Comparative Considerations
-
Absorption: Intraperitoneal administration generally results in faster absorption into the systemic circulation compared to the subcutaneous route. This may lead to a quicker onset of action for this compound administered via the IP route.
-
Ease of Administration: Subcutaneous injection is often considered technically easier and may be associated with a lower risk of accidental injection into abdominal organs compared to the IP route.
-
Local Irritation: While this compound is generally well-tolerated, the SC route may be preferred for substances that could cause peritoneal irritation.
-
Efficacy: The available data, although not from direct comparative studies, suggests that both routes are effective in reversing α2-agonist-induced sedation in rats. The choice of dose appears to be a more critical factor in determining the speed of recovery.
Disclaimer: The protocols and information provided are for guidance and should be adapted to specific experimental needs and institutional guidelines (e.g., IACUC protocols). Researchers should always consult relevant literature and veterinary staff to ensure the welfare of the animals.
References
Atipamezole Protocol for Anesthesia Reversal in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of neuroscience research, the precision and control of experimental conditions are paramount. The use of injectable anesthetics, particularly combinations involving α2-adrenergic receptor agonists like medetomidine and dexmedetomidine, is widespread for surgical procedures and in vivo imaging in animal models. These agonists provide reliable sedation, analgesia, and muscle relaxation. However, prolonged anesthesia can lead to adverse effects such as hypothermia, cardiovascular depression, and delayed recovery, which can compromise both animal welfare and the integrity of experimental data.
Atipamezole, a potent and selective α2-adrenergic receptor antagonist, serves as a crucial tool for the rapid and reliable reversal of the sedative and analgesic effects of medetomidine and dexmedetomidine.[1][2] Its use allows for better control over the duration of anesthesia, leading to faster recovery times and a reduction in post-anesthetic complications. These application notes provide detailed protocols and quantitative data for the use of this compound in reversing medetomidine- and dexmedetomidine-based anesthesia in common laboratory animal models used in neuroscience research.
Mechanism of Action: α2-Adrenergic Receptor Antagonism
This compound functions as a competitive antagonist at α2-adrenergic receptors.[1] α2-adrenergic agonists like dexmedetomidine and medetomidine bind to these receptors, which are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi). This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The overall effect is a reduction in the release of norepinephrine from presynaptic nerve terminals, resulting in sedation, analgesia, and sympatholytic effects.
This compound has a high affinity for α2-adrenergic receptors, displacing the agonist and blocking its effects.[1][3] This disinhibition restores normal norepinephrine release, leading to a rapid reversal of sedation and a return to a state of wakefulness.
Quantitative Data on Anesthesia Reversal
The following tables summarize quantitative data from various studies on the efficacy of this compound in reversing anesthesia in rodents. These data highlight the significant reduction in recovery times achieved with this compound administration.
Table 1: Effect of this compound on Recovery Time from Ketamine/Dexmedetomidine Anesthesia in Mice
| Anesthetic Combination (IP) | Reversal Agent (IP) | Time to Regain Righting Reflex (min) | Time to Ambulation (min) | Reference |
| Ketamine (75 mg/kg) + Dexmedetomidine (0.5 mg/kg) | Saline | - | - | |
| Ketamine (75 mg/kg) + Dexmedetomidine (0.5 mg/kg) | This compound (1 mg/kg) | ~10 | 17.4 ± 30.6 |
Table 2: Effect of this compound on Recovery Time from Ketamine/Medetomidine Anesthesia in Mice
| Anesthetic Combination (SC) | Reversal Agent (SC) | Reversal Timing (post-anesthesia induction) | Time to Regain Righting Reflex (min) | Time to Walking (min) | Reference |
| Ketamine (75 mg/kg) + Medetomidine (1 mg/kg) | This compound (5 mg/kg) | 10 min | Not significantly different from 40 min reversal | Significantly greater than 40 min reversal | |
| Ketamine (75 mg/kg) + Medetomidine (1 mg/kg) | This compound (5 mg/kg) | 40 min | Not significantly different from 10 min reversal | - |
Table 3: Comparison of this compound and Yohimbine for Reversal of Ketamine/Xylazine Anesthesia in Mice
| Anesthetic Combination (IP) | Reversal Agent (IP) | Time to Return of Righting Reflex (min, mean ± SD) | Reference |
| Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | Saline | 38.2 ± 7.5 | |
| Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | This compound (1 mg/kg) | 10.3 ± 6.4 | |
| Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | Yohimbine (1.5 mg/kg) | 21.3 ± 5.6 |
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in reversing medetomidine- or dexmedetomidine-based anesthesia in rodents. Dosages and timings may need to be optimized based on the specific strain, age, and health status of the animals, as well as the depth and duration of the preceding anesthesia.
Protocol 1: Reversal of Ketamine/Dexmedetomidine Anesthesia in Mice
Materials:
-
Ketamine hydrochloride (100 mg/mL)
-
Dexmedetomidine hydrochloride (0.5 mg/mL)
-
This compound hydrochloride (5 mg/mL)
-
Sterile saline for dilution
-
Syringes (1 mL) with appropriate needles (e.g., 25-27 gauge)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia Induction:
-
Prepare the anesthetic cocktail by diluting ketamine and dexmedetomidine in sterile saline to the desired concentrations. A common dosage is ketamine at 75 mg/kg and dexmedetomidine at 0.5 mg/kg.
-
Administer the anesthetic cocktail via intraperitoneal (IP) injection.
-
Confirm the depth of anesthesia by assessing the loss of the pedal withdrawal reflex (toe pinch).
-
-
Surgical Procedure/Experimental Manipulation:
-
Perform the intended neuroscience experiment. Monitor vital signs (respiratory rate, heart rate) and maintain body temperature using a heating pad throughout the procedure.
-
-
Anesthesia Reversal:
-
Administer this compound via IP injection.
-
Post-Reversal Monitoring:
-
Place the animal in a clean, warm recovery cage.
-
Monitor the animal closely for the return of the righting reflex and ambulation.
-
Ensure the animal has access to food and water once fully recovered.
-
Protocol 2: Reversal of Ketamine/Medetomidine Anesthesia in Rats
Materials:
-
Ketamine hydrochloride (100 mg/mL)
-
Medetomidine hydrochloride (1 mg/mL)
-
This compound hydrochloride (5 mg/mL)
-
Sterile saline for dilution
-
Syringes (1 mL or 3 mL) with appropriate needles (e.g., 23-25 gauge)
-
Heating pad
Procedure:
-
Anesthesia Induction:
-
Prepare the anesthetic cocktail. A common dosage for rats is ketamine (75 mg/kg) and medetomidine (0.5 mg/kg).
-
Administer the anesthetic cocktail via IP or subcutaneous (SC) injection.
-
Confirm a surgical plane of anesthesia by the absence of a response to a firm toe pinch.
-
-
Experimental Procedure:
-
Carry out the planned surgical or experimental procedure, ensuring continuous monitoring of the animal's physiological status and maintenance of body temperature.
-
-
Anesthesia Reversal:
-
Prepare the this compound solution. A standard reversal dose is 1 mg/kg.
-
Administer this compound via IP or SC injection. For consistency, it is often recommended to use the same route of administration as the anesthetic.
-
-
Post-Reversal Care:
-
Transfer the rat to a warm and quiet recovery area.
-
Observe the animal until it is fully ambulatory and exhibiting normal behavior.
-
Provide supportive care as needed.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for anesthesia and reversal in a rodent neuroscience experiment.
Important Considerations and Best Practices
-
Dosage Calculation: Always calculate dosages accurately based on the animal's body weight.
-
Aseptic Technique: Use sterile techniques for all injections to prevent infection.
-
Route of Administration: While IP, SC, and intramuscular (IM) routes are all effective, the chosen route should be consistent within an experiment to minimize variability.
-
Supportive Care: Maintaining the animal's body temperature is critical, as rodents are prone to hypothermia under anesthesia.
-
Post-Reversal Analgesia: this compound also reverses the analgesic effects of dexmedetomidine and medetomidine. Therefore, it is essential to provide appropriate post-operative analgesia to manage pain after the animal has recovered from anesthesia.
-
Monitoring: Closely monitor the animal during the recovery period for any adverse reactions, although they are rare with this compound.
By incorporating this compound into anesthetic protocols, neuroscience researchers can enhance the precision of their studies, improve animal welfare, and obtain more reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Reverses Ketamine–Dexmedetomidine Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Early this compound Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Atipamezole in Combination with Anesthetic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and highly selective α2-adrenoceptor antagonist.[1][2][3] It is primarily utilized in veterinary medicine and preclinical research to reverse the sedative and analgesic effects of α2-adrenoceptor agonists such as medetomidine, dexmedetomidine, and xylazine.[4][5] Its mechanism of action involves competitive inhibition of α2-adrenergic receptors, thereby displacing the agonist and rapidly restoring normal physiological functions. This rapid reversal capability makes this compound an invaluable tool for reducing recovery times and mitigating adverse effects associated with α2-agonist-based anesthetic protocols.
Pharmacological Profile of this compound
This compound exhibits a high affinity for α2-adrenoceptors with a significantly greater selectivity for α2 over α1 receptors compared to other antagonists like yohimbine. It is not selective for α2-adrenoceptor subtypes and has minimal affinity for other receptor systems, including serotonergic, dopaminergic, and opioid receptors, which minimizes off-target effects. Following intramuscular administration, this compound is rapidly absorbed and distributed to the central nervous system, with an onset of action typically within 5 to 10 minutes.
Application Notes: this compound in Anesthetic Combinations
This compound is most commonly employed to antagonize the effects of α2-agonists used in balanced anesthesia protocols, frequently in combination with a dissociative anesthetic like ketamine.
Reversal of Medetomidine/Dexmedetomidine-Ketamine Anesthesia
The combination of medetomidine or its active enantiomer, dexmedetomidine, with ketamine is a widely used injectable anesthetic regimen in various animal species, providing sedation, analgesia, and muscle relaxation. This compound effectively and reliably reverses the α2-agonist component of this combination.
It is crucial to consider the timing of this compound administration. Early reversal of medetomidine-ketamine anesthesia (e.g., 10 minutes post-induction) can lead to prolonged recovery times, specifically a delay in the return to normal walking, potentially due to the lingering effects of ketamine without the sedative and muscle relaxant properties of the α2-agonist. Therefore, it is recommended to administer this compound no sooner than 40 minutes after the induction of medetomidine-ketamine anesthesia to ensure a smoother recovery.
When analgesics like butorphanol or buprenorphine are included in the protocol, this compound has been shown to not significantly alter their antinociceptive effects.
Reversal of Xylazine-Containing Anesthetic Combinations
Xylazine, another commonly used α2-agonist in veterinary and research settings, can also be effectively antagonized by this compound. Studies have shown that this compound is more effective than yohimbine in reversing xylazine-induced sedation, leading to a more rapid recovery. In dogs sedated with xylazine, this compound significantly shortens arousal, standing, and total recovery times. The optimal dose of this compound for xylazine reversal should be carefully determined to ensure a smooth recovery without adverse effects like hyperactivity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the use of this compound for the reversal of various anesthetic combinations.
Table 1: Reversal of Medetomidine/Dexmedetomidine-Ketamine Anesthesia in Mice
| Anesthetic Combination | Reversal Agent & Dose | Time to Righting Reflex (min) | Time to Walking (min) | Reference |
| Medetomidine-Ketamine | This compound (Early Reversal at 10 min) | No significant difference from late reversal | Significantly delayed compared to late reversal | |
| Medetomidine-Ketamine | This compound (Late Reversal at 40 min) | No significant difference from early reversal | Normal | |
| Dexmedetomidine-Ketamine | This compound | ~10 | 17.4 ± 30.6 (ambulatory) |
Table 2: Reversal of Xylazine-Ketamine Anesthesia in Mice
| Anesthetic Combination | Reversal Agent & Dose | Time to Return of Righting Reflex (mean ± SD, min) | Reference |
| Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | This compound (1 mg/kg IP) | 10.3 ± 6.5 | |
| Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | Yohimbine (1.5 mg/kg IP) | 21.3 ± 5.6 | |
| Ketamine (80 mg/kg) + Xylazine (10 mg/kg) | Saline (Control) | 38.2 ± 7.5 |
Table 3: Reversal of Xylazine Sedation in Dogs
| Sedative Agent & Dose | Reversal Agent & Dose | Arousal Time | Standing Time | Total Recovery Time | Reference |
| Xylazine (2 mg/kg IM) | This compound (100-400 µg/kg IM) | Significantly shortened | Significantly shortened | Significantly shortened | |
| Xylazine (1.1 mg/kg IV) | This compound (0.3 mg/kg Intranasal) | - | 6.5 ± 3.7 min | 7.3 ± 3.8 min (normal wakefulness) |
Experimental Protocols
Protocol 1: Reversal of Ketamine-Dexmedetomidine Anesthesia in Mice
-
Animal Model: Female C57BL/6J mice.
-
Anesthetic Induction: A combination of ketamine and dexmedetomidine is administered to induce a surgical plane of anesthesia. A common dosage regimen is 75 mg/kg ketamine and 1 mg/kg dexmedetomidine administered intraperitoneally (IP).
-
Anesthetic Monitoring: The loss of the righting reflex is used to confirm the onset of anesthesia, typically within 2 minutes of injection. The depth of anesthesia can be monitored by assessing the pedal withdrawal reflex.
-
Reversal: After a defined period of anesthesia (e.g., 30-40 minutes), this compound is administered to reverse the effects of dexmedetomidine. A typical dose is 1-2 mg/kg IP or subcutaneously (SC).
-
Recovery Monitoring: The time to regain the righting reflex and the time to become fully ambulatory are recorded.
Protocol 2: Comparison of this compound and Yohimbine for Reversal of Ketamine-Xylazine Anesthesia in Mice
-
Animal Model: Mice (specific strain may vary).
-
Anesthetic Induction: Anesthetize mice with a combination of ketamine (e.g., 80 mg/kg) and xylazine (e.g., 10 mg/kg) administered IP.
-
Antagonist Administration: At a set time point after induction, administer one of the following via IP injection:
-
Group 1: this compound (1 mg/kg).
-
Group 2: Yohimbine (1.5 mg/kg).
-
Group 3: Saline (control).
-
-
Recovery Assessment: Measure the time from antagonist injection to the return of the righting reflex. The righting reflex is considered returned when the mouse can right itself within 30 seconds of being placed on its back.
Visualizations
Signaling Pathway of α2-Adrenergic Agonist and Antagonist Action
Caption: Mechanism of α2-agonist (Dexmedetomidine) and antagonist (this compound) action.
Experimental Workflow for Anesthesia and Reversal
Caption: Workflow for anesthesia induction, procedure, and this compound-mediated reversal.
References
- 1. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mixlab.com [mixlab.com]
- 3. This compound - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Zoetis [zoetisus.com]
Atipamezole for Rapid Recovery in Surgical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and selective α2-adrenergic receptor antagonist widely utilized in veterinary medicine and biomedical research to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and dexmedetomidine.[1][2] This rapid reversal is crucial in surgical models, as it facilitates faster recovery, reduces the risk of prolonged sedation-related complications, and improves animal welfare. These application notes provide detailed protocols and quantitative data on the use of this compound for promoting rapid recovery in various laboratory animal models.
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors.[1] α2-adrenergic agonists like dexmedetomidine and medetomidine induce sedation and analgesia by binding to these receptors in the central and peripheral nervous systems, which in turn inhibits the release of norepinephrine.[3] this compound, due to its structural similarity, competes with these agonists for the same receptor binding sites, effectively displacing them and reversing their sedative and analgesic effects.[1] This competitive antagonism restores normal noradrenergic neurotransmission, leading to a rapid return to consciousness and mobility.
Quantitative Data on Recovery Times
The administration of this compound significantly reduces recovery times in various surgical models. The following tables summarize key quantitative data from published studies.
Table 1: Effect of this compound on Recovery Times in Feline Surgical Models
| Anesthetic Protocol (per kg) | This compound Dose (per kg) | Recovery Endpoint | Recovery Time (this compound Group) | Recovery Time (Control Group) | Reference |
| Dexmedetomidine (15 µg), Ketamine (5 mg), Hydromorphone (0.05 mg) | 75 µg | Sternal Recumbency | 15 minutes (median) | 60 minutes (median) | |
| Medetomidine (600 µg/m²), Ketamine (60 mg/m²), Buprenorphine (180 µg/m²), Midazolam (3 mg/m²) | 1.5 mg/m² (2.5:1 ratio with medetomidine) administered at 20 min | Sternal Recumbency | 52.9 ± 22.3 minutes | 65.7 ± 24.7 minutes (with 1:1 ratio) |
Table 2: Effect of this compound on Recovery Times in Rodent Surgical Models
| Animal Model | Anesthetic Protocol (per kg) | This compound Dose (per kg) | Recovery Endpoint | Recovery Time (this compound Group) | Recovery Time (Control Group) | Reference |
| Rats | Xylazine (10 mg), Ketamine (70 mg) | 0.1 mg | Return of Righting Reflex | 3.66 ± 1.09 minutes | Not Reported | |
| Mice | Medetomidine (1 mg), Ketamine (75 mg) | 5 mg (administered at 40 min) | Time to Walking | Significantly shorter than early reversal | Prolonged with early (10 min) reversal |
Table 3: Effect of this compound on Physiological Parameters
| Animal Model | Anesthetic | This compound Effect | Observation | Reference |
| Dogs | Dexmedetomidine/Medetomidine | Heart Rate | Rapidly abolishes bradycardia, usually within 3 minutes. | |
| Dogs | Dexmedetomidine/Medetomidine | Blood Pressure | Transient decrease in systolic blood pressure, followed by a transient increase. | |
| Dogs | Dexmedetomidine/Medetomidine | Respiratory Rate | Increases following injection. | |
| Rats | Xylazine/Ketamine | Heart Rate | Significantly increased 5 minutes after administration, returning to pre-sedation levels. |
Experimental Protocols
Below are detailed methodologies for the use of this compound in common laboratory animal surgical models.
Protocol 1: Rapid Recovery in Feline Ovariohysterectomy Model
Objective: To achieve rapid recovery following ovariohysterectomy in cats anesthetized with a dexmedetomidine-ketamine-hydromorphone combination.
Materials:
-
Dexmedetomidine (1 mg/mL)
-
Ketamine (100 mg/mL)
-
Hydromorphone (2 mg/mL)
-
This compound (5 mg/mL)
-
Meloxicam (5 mg/mL)
-
Sterile syringes and needles
Procedure:
-
Anesthetic Induction: Anesthetize cats with a combination of dexmedetomidine (15 µg/kg), ketamine (5 mg/kg), and hydromorphone (0.05 mg/kg) administered intramuscularly (IM). Anesthesia can be supplemented with isoflurane in oxygen if required.
-
Surgical Procedure: Perform the ovariohysterectomy using standard aseptic surgical techniques.
-
Post-operative Analgesia and Reversal: Immediately after surgery, administer meloxicam (0.2 mg/kg) subcutaneously (SC) for post-operative pain relief. Subsequently, administer this compound (75 µg/kg) IM to reverse the effects of dexmedetomidine.
-
Recovery Monitoring: Record the time to sternal recumbency. Monitor the cat for sedation levels and pain scores at predetermined intervals post-surgery.
References
Preparation of Atipamezole Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole is a potent and selective α2-adrenergic receptor antagonist widely utilized in veterinary medicine and preclinical research to reverse the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine and medetomidine. Its application in in vivo studies requires careful preparation of solutions to ensure stability, appropriate concentration, and biocompatibility. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in animal research, with a focus on solubility, vehicle selection, and typical dosing concentrations.
Introduction
This compound hydrochloride, the salt form commonly used in research, is a crystalline solid with specific solubility characteristics that must be considered for the preparation of injectable solutions. The choice of solvent and vehicle is critical for achieving the desired concentration and ensuring the safety and efficacy of the drug in in vivo models. These protocols are designed to provide researchers with a reliable foundation for preparing this compound solutions for various experimental needs.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥30 mg/mL to ≥47 mg/mL[1][2] | Hygroscopic; use freshly opened DMSO for best results.[2] |
| Ethanol | ~10 mg/mL to ≥24.9 mg/mL (with sonication)[3][4] | - |
| Water | 75 mg/mL (with sonication and warming) | Sparingly soluble in aqueous buffers without assistance. |
| Dimethylformamide (DMF) | ~1 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Recommended to first dissolve in DMSO then dilute with PBS. |
Table 2: Example In Vivo Dosing and Administration of this compound in Rodent Models
| Animal Model | Dose | Route of Administration | Vehicle | Study Context |
| Rat | 1.0 mg/kg | Subcutaneous (SC) | Not specified | Reversal of anesthesia |
| Rat | 400, 800, or 1600 µg/kg | Intramuscular (IM) | Commercially available solution (5000 µg/mL) | Reversal of medetomidine-induced effects |
| Mouse | 1 mg/kg | Intraperitoneal (IP) | Saline | Reversal of xylazine/ketamine anesthesia |
| Mouse | 0.3-1.5 mg/kg | Intraperitoneal (IP) | Not specified | Reversal of medetomidine/midazolam/butorphanol anesthesia |
| Mouse | ~1-2.5 mg/kg | Subcutaneous (SC) or Intraperitoneal (IP) | Sterile water or saline | Reversal of dexmedetomidine effects |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection using a Commercial Stock
This protocol is suitable for studies where a commercially available sterile solution of this compound (e.g., 5 mg/mL) is used as the starting material.
Materials:
-
This compound hydrochloride sterile solution (e.g., 5 mg/mL)
-
Sterile water for injection or sterile 0.9% saline
-
Sterile syringes and needles
-
Sterile vials
Procedure:
-
Determine the required final concentration and volume. For many rodent studies, a lower concentration is needed for accurate dosing. For example, to prepare a 0.25 mg/mL solution from a 5 mg/mL stock, a 1:20 dilution is required.
-
Perform the dilution under sterile conditions. In a laminar flow hood, withdraw the required volume of the this compound stock solution using a sterile syringe.
-
Transfer the stock solution to a sterile vial containing the appropriate volume of sterile water for injection or saline. For a 1:20 dilution to make 10 mL of 0.25 mg/mL solution, add 0.5 mL of the 5 mg/mL this compound stock to 9.5 mL of sterile diluent.
-
Mix the solution gently but thoroughly.
-
Label the vial clearly with the compound name, concentration, date of preparation, and solvent.
-
Store as recommended. Typically, this compound solutions should be protected from light and stored at room temperature (15°C to 30°C or 59°F to 86°F).
Protocol 2: Preparation of this compound Solution from Powder for In Vivo Studies
This protocol is for preparing this compound solutions from a powdered form of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for aqueous solutions)
Procedure:
-
Weigh the required amount of this compound hydrochloride powder using an analytical balance.
-
For formulations requiring a co-solvent:
-
Dissolve the this compound hydrochloride powder in a small volume of DMSO to create a stock solution (e.g., 10 mg/mL).
-
For aqueous-based final solutions, this DMSO stock can then be further diluted with a suitable aqueous buffer like PBS. For instance, to achieve a final concentration of 0.5 mg/mL, a 1:1 dilution of a 1 mg/mL DMSO stock with PBS can be made. It is important to note that aqueous solutions of this compound prepared this way are not recommended for storage for more than one day.
-
-
For direct aqueous dissolution:
-
If a higher aqueous concentration is required, this compound hydrochloride can be dissolved directly in water at up to 75 mg/mL with the aid of ultrasonication and warming.
-
-
Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Sterilize the final solution. If not prepared from sterile components in a sterile environment, the final solution should be filter-sterilized using a 0.22 µm syringe filter into a sterile vial.
-
Store appropriately. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Aqueous solutions should be freshly prepared.
Mandatory Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions.
This compound Signaling Pathway
Caption: this compound's antagonism of the α2-adrenergic receptor pathway.
Conclusion
The successful use of this compound in in vivo research hinges on the correct preparation of its solutions. By understanding its solubility and following standardized protocols, researchers can prepare stable and effective formulations for administration in animal models. The provided tables and protocols offer a comprehensive guide for the preparation and use of this compound solutions, ensuring consistency and reliability in experimental outcomes.
References
- 1. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommended Anesthesia for Some Lab Animals [research.uky.edu]
- 3. Effects of this compound dosage and timing of administration on recovery time and quality in cats following injectable anaesthesia incorporating ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Atipamezole Administration for Behavioral Studies in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of atipamezole, a potent and selective α2-adrenoceptor antagonist, in rodent behavioral studies. This compound is widely utilized to reverse the sedative and analgesic effects of α2-adrenoceptor agonists like medetomidine and dexmedetomidine, allowing for the rapid recovery of animals and their subsequent use in behavioral testing.[1][2][3] Beyond its reversal properties, this compound itself has been investigated for its effects on cognition, anxiety, and motor activity.[4][5]
Core Applications
-
Reversal of Anesthesia/Sedation: The primary application of this compound is to antagonize the effects of α2-agonists, thereby rapidly restoring normal physiological and behavioral states. This is crucial for minimizing the confounding effects of anesthetics on subsequent behavioral assessments.
-
Cognitive Enhancement Studies: this compound has been shown to modulate cognitive functions. Low doses may improve alertness, selective attention, and learning, while higher doses can impair performance, likely due to noradrenergic overactivity.
-
Anxiety and Neophobia Research: Studies have indicated that this compound can influence anxiety-like behaviors, with some research suggesting it may increase neophobia (fear of novelty).
-
Motor Activity Modulation: While some studies report that this compound has minimal direct effects on spontaneous motor activity, it can potentiate the motor-stimulating effects of other drugs, such as amphetamine.
Quantitative Data Summary
The following tables summarize typical dosages and behavioral effects of this compound administration in rodents as reported in the literature.
Table 1: Recommended this compound Dosages for Reversal of α2-Agonist Anesthesia
| Rodent Species | α2-Agonist (Dose) | This compound Dose | Route of Administration | Reference |
| Mouse | Medetomidine-Ketamine | 5 mg/kg | Subcutaneous (SC) | |
| Mouse | Dexmedetomidine-Ketamine | 1.0 - 2.5 mg/kg | Intraperitoneal (IP) | |
| Mouse | Medetomidine/Midazolam/Butorphanol | 0.3 - 2.4 mg/kg | Intraperitoneal (IP) | |
| Rat | Medetomidine | 0.8 - 1.6 mg/kg | Intramuscular (IM) | |
| Rat | General Recommendation | 1-2.5 mg/kg (to reverse dexmedetomidine) | Subcutaneous (SC) or Intraperitoneal (IP) |
Table 2: Effects of this compound on Rodent Behavior (When Administered Alone)
| Behavioral Paradigm | Rodent Species | This compound Dose | Route of Administration | Observed Effects | Reference |
| Spontaneous Motor Activity | Rat | 0.1 - 10 mg/kg | Not specified | No significant effect. | |
| Exploratory Behavior (Staircase Test) | Rat | Not specified (acute) | Not specified | Decreased exploratory behavior. | |
| Active Avoidance Learning | Rat | Not specified (acute) | Not specified | Impaired performance. | |
| Active Avoidance Learning | Rat | 0.1 mg/kg/h (chronic infusion) | Subcutaneous (SC) | Improved performance. | |
| Selective Attention (5-Choice Serial Reaction Time Task) | Rat | 0.03 - 1.0 mg/kg | Not specified | Improved choice accuracy under high attentional load. | |
| Neophobia (Staircase Test) | Rat | Not specified | Not specified | Increased neophobia. | |
| Food-Rewarded Operant Responding | Rat | 0.03 - 3 mg/kg | Not specified | Stimulated responding. |
Experimental Protocols
Protocol 1: Reversal of Medetomidine/Ketamine Anesthesia in Mice for Subsequent Behavioral Testing
This protocol is adapted from studies investigating the recovery from anesthesia prior to behavioral assessments.
Materials:
-
Ketamine (100 mg/mL)
-
Medetomidine (1 mg/mL)
-
This compound (5 mg/mL)
-
Sterile saline for dilution
-
Syringes and needles for administration
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia Induction:
-
Prepare the anesthetic cocktail by diluting ketamine and medetomidine in sterile saline. A common combination is 75 mg/kg ketamine and 1 mg/kg medetomidine.
-
Administer the anesthetic cocktail via intraperitoneal (IP) injection.
-
Confirm the depth of anesthesia by assessing the loss of the pedal withdrawal reflex (toe pinch).
-
-
Experimental Procedure:
-
Perform the necessary non-behavioral procedures (e.g., minor surgery, imaging) while the animal is anesthetized. Monitor vital signs and maintain body temperature using a heating pad.
-
-
Anesthesia Reversal:
-
Administer this compound at a dose of 1-5 mg/kg via subcutaneous (SC) or intraperitoneal (IP) injection. The timing of reversal can be critical; administration 40 minutes post-induction has been shown to result in faster recovery to normal walking compared to earlier reversal.
-
-
Recovery and Behavioral Testing:
-
Monitor the animal for the return of the righting reflex and subsequent ambulation.
-
Allow for a full recovery period before initiating any behavioral testing. The duration of this period should be standardized across all animals in the study.
-
Protocol 2: Assessment of this compound's Effects on Cognitive Function in Rats using the 5-Choice Serial Reaction Time Task (5-CSRTT)
This protocol is based on studies evaluating the impact of this compound on attention and executive function.
Apparatus:
-
5-CSRTT operant chambers equipped with five response apertures, a food magazine, and a house light.
Procedure:
-
Animal Training:
-
Food-deprive rats to 85-90% of their free-feeding body weight.
-
Train the rats in the 5-CSRTT chambers to detect a brief light stimulus presented in one of the five apertures and to make a nose-poke response in the correct aperture to receive a food reward. This training occurs over several weeks until a stable baseline performance is achieved.
-
-
Drug Administration:
-
On test days, administer this compound at the desired dose (e.g., 0.03 - 3.0 mg/kg) or vehicle control via the chosen route (e.g., subcutaneous injection).
-
Allow for a pre-treatment period (e.g., 15-30 minutes) before placing the animal in the testing chamber.
-
-
Behavioral Testing:
-
Conduct the 5-CSRTT session. To increase the attentional demand, the task parameters can be modified, such as by reducing the stimulus intensity or using unpredictable inter-trial intervals.
-
-
Data Analysis:
-
Key performance measures to analyze include:
-
Accuracy: Percentage of correct responses.
-
Omissions: Number of trials with no response.
-
Premature responses: Responses made before the stimulus presentation.
-
Perseverative responses: Repeated responses in an aperture after a correct response.
-
Response latencies: Time taken to make a correct or incorrect response.
-
-
Signaling Pathways and Experimental Workflows
Caption: this compound blocks presynaptic α2-adrenoceptors, increasing norepinephrine release.
Caption: Workflow for using this compound to reverse anesthesia before behavioral testing.
References
- 1. Effects of Early this compound Reversal of Medetomidine–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of acute and subchronic administration of this compound on reaction to novelty and active avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, an alpha 2-adrenoceptor antagonist, on the performance of rats in a five-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole in Exotic Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and selective α2-adrenergic receptor antagonist widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and dexmedetomidine. Its rapid and reliable reversal action makes it an invaluable tool in exotic animal research, where prolonged sedation can pose significant risks. These application notes provide a comprehensive overview of this compound's use in research protocols for various exotic species, including detailed methodologies and quantitative data from cited studies.
Mechanism of Action
This compound functions as a competitive antagonist at α2-adrenergic receptors.[1][2] Medetomidine and dexmedetomidine are potent agonists at these receptors, and their activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation. This compound has a high affinity for these same receptors and, when administered, displaces the agonist, thereby rapidly counteracting its effects and leading to a swift recovery from sedation.[1][2]
Signaling Pathway of α2-Adrenergic Agonist and its Reversal by this compound
Caption: α2-agonist binding and this compound reversal pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound for the reversal of medetomidine/dexmedetomidine-induced anesthesia in different exotic animal species.
Table 1: Dosages of Anesthetic and Reversal Agents
| Species | Anesthetic Agent(s) & Dosage | This compound Dosage | Route of Administration | Reference |
| Hog Deer (Axis porcinus) | Medetomidine: 0.05 mg/kgKetamine: 1.5 mg/kg | 0.25 mg/kg | Intramuscular (IM) | [3] |
| American Alligator (Alligator mississippiensis) - Juvenile | Medetomidine: 220.1 ± 76.9 µg/kgKetamine: 10.0 ± 4.9 mg/kg | 1188.5 ± 328.1 µg/kg | Intramuscular (IM) | |
| American Alligator (Alligator mississippiensis) - Adult | Medetomidine: 131.1 ± 19.5 µg/kgKetamine: 7.5 ± 4.2 mg/kg | 694.0 ± 101.0 µg/kg | Intramuscular (IM) | |
| Cynomolgus Macaque (Macaca fascicularis) | Dexmedetomidine (not specified)Ketamine (not specified) | 0.5 mg/kg | Subcutaneous (SC) | |
| White-tailed Deer (Odocoileus virginianus) | Medetomidine: 17.8 ± 2.03 µg/kgCarfentanil: 14.2 ± 1.11 µg/kg | 0.1 mg/kg | Intranasal (IN) or Intramuscular (IM) | |
| Cats (Felis catus) | Medetomidine: 0.1 mg/kg | 0.5 mg/kg | Intramuscular (IM) | |
| Pigs (Sus scrofa) | Medetomidine: 80 µg/kg | 160-320 µg/kg | Intramuscular (IM) | |
| Horses (Equus caballus) | Medetomidine: 10 µg/kg | 80 µg/kg | Intravenous (IV) | |
| Rats (Rattus norvegicus) | Medetomidine: 200 µg/kg | 800 µg/kg | Intramuscular (IM) |
Table 2: Anesthetic Timelines
| Species | Induction Time (min) | Time to this compound Administration (min post-induction) | Recovery Time (min post-atipamezole) | Reference |
| Hog Deer (Axis porcinus) | 4.6 ± 1.0 | 20-22 | 4.8 ± 0.8 | |
| American Alligator (Alligator mississippiensis) - Juvenile | 19.6 ± 8.5 | Not specified | 35.4 ± 22.1 | |
| American Alligator (Alligator mississippiensis) - Adult | 26.6 ± 17.4 | Not specified | 37.9 ± 20.2 | |
| White-tailed Deer (Odocoileus virginianus) | 13.3 ± 3.13 | Not specified | IN: 9.45 ± 5.37IM: 7.60 ± 4.42 | |
| Cats (Felis catus) | Not specified | 62 (49–81) | Rapid and full reversal | |
| Beagles (Canis lupus familiaris) | Not specified | 45 | Antagonized sedation within 25 (15-25) min |
Experimental Protocols
General Anesthetic and Reversal Protocol
The following is a generalized protocol for the use of a medetomidine/dexmedetomidine-ketamine combination with this compound reversal. Note: Specific dosages and timings should be adapted based on the species, age, health status of the animal, and the specific research requirements.
Caption: Generalized workflow for reversible anesthesia.
-
Animal Preparation:
-
Acclimate the animal to the experimental setting to minimize stress.
-
Perform a pre-anesthetic health assessment.
-
Withhold food for a species-appropriate period to prevent regurgitation.
-
Record baseline physiological parameters (heart rate, respiratory rate, temperature).
-
-
Anesthetic Administration:
-
Calculate the appropriate dosages of medetomidine or dexmedetomidine and any adjunctive agents (e.g., ketamine) based on the animal's weight and species-specific guidelines (see Table 1).
-
Administer the drugs via the appropriate route (typically intramuscularly for exotic wildlife to ensure safety for both the animal and personnel).
-
-
Induction and Monitoring:
-
Monitor the animal closely for the onset of sedation and anesthesia. Key indicators include loss of the righting reflex, muscle relaxation, and lack of response to stimuli.
-
Once anesthetized, continuously monitor vital signs, including:
-
Heart rate and rhythm
-
Respiratory rate and pattern
-
Oxygen saturation (SpO2)
-
Body temperature (provide supplemental heat as needed, especially for ectotherms and small endotherms)
-
-
-
Experimental Procedure:
-
Perform the intended research procedure while maintaining a stable plane of anesthesia.
-
-
This compound Administration for Reversal:
-
Calculate the appropriate dose of this compound based on the dose of the α2-agonist administered (see Table 1). The recommended dose of this compound is often five to ten times that of the medetomidine dose.
-
Administer this compound, typically via the intramuscular route.
-
-
Recovery Monitoring:
-
Place the animal in a quiet, safe, and temperature-controlled environment for recovery.
-
Monitor for the return of reflexes (e.g., palpebral, pedal withdrawal), purposeful movement, and eventual ambulation.
-
Observe for any adverse effects such as re-sedation, excitement, or cardiovascular changes.
-
Potential Adverse Effects and Considerations
-
Cardiovascular Effects: While this compound effectively reverses the bradycardia associated with α2-agonists, a transient period of hypotension may occur. In some cases, tachycardia has been observed.
-
Re-sedation: Although uncommon due to the longer half-life of this compound compared to medetomidine, re-sedation can occur, particularly if this compound is administered too early in the anesthetic period.
-
Excitement: A smooth and rapid recovery is typical, but some animals may experience a brief period of excitement or agitation.
-
Loss of Analgesia: It is crucial to remember that this compound reverses both the sedative and analgesic effects of the α2-agonist. If the experimental procedure is expected to cause post-procedural pain, alternative analgesics that are not reversed by this compound should be administered.
Conclusion
This compound is an essential component of modern exotic animal research protocols that utilize α2-adrenergic agonists for chemical immobilization. Its use facilitates rapid, smooth, and predictable recoveries, thereby enhancing animal welfare and improving the efficiency and safety of research procedures. Researchers must carefully consider species-specific dosing and potential adverse effects to ensure the safe and effective application of this reversal agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of medetomidine-ketamine and this compound for reversible immobilization of free-ranging hog deer (Axis porcinus) captured in drive nets - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Atipamezole in a Laboratory Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and selective α2-adrenergic receptor antagonist.[1] It is widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine and medetomidine.[2][3] In a laboratory setting, this compound serves as a critical tool for controlling the duration of anesthesia and for investigating the role of the α2-adrenergic system in various physiological processes. Its high affinity for α2-adrenoceptors and favorable pharmacokinetic profile make it a valuable compound for in vitro and in vivo research.[1][2]
This document provides detailed application notes and protocols for the use of this compound in a laboratory environment, aimed at ensuring safe and effective experimental outcomes.
Mechanism of Action
This compound is a competitive antagonist at α2-adrenergic receptors. It has a high selectivity for α2-receptors over α1-receptors. By binding to these receptors, it displaces α2-agonists, thereby blocking their downstream signaling effects. The primary signaling pathway affected is the Gi-coupled protein pathway. Activation of α2-receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound reverses this effect, leading to a restoration of cAMP levels.
Signaling Pathway of α2-Adrenergic Receptor Antagonism by this compound
Caption: Mechanism of this compound action on the α2-adrenergic receptor signaling pathway.
Applications in a Laboratory Setting
-
Reversal of Anesthesia: The most common application is the rapid and reliable reversal of sedation and analgesia induced by α2-agonists in laboratory animals. This allows for precise control over the duration of anesthesia and facilitates faster recovery of animals post-procedure.
-
Neuroscience Research: this compound is used to study the role of the noradrenergic system in various neurological and psychiatric conditions. This includes research into cognitive function, Parkinson's disease, and depression.
-
Cardiovascular Research: It is employed to investigate the effects of α2-adrenergic receptor modulation on cardiovascular parameters such as blood pressure and heart rate.
-
In Vitro Assays: this compound is used as a competitive antagonist in receptor binding assays to characterize the affinity of novel compounds for α2-adrenergic receptors.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Tmax (minutes) | Elimination Half-life (hours) |
| Dog | Intramuscular | ~10 | 2.6 |
| Rat | Intramuscular | ~10 | 1.3 |
Data compiled from multiple sources.
Table 2: Recommended this compound Doses for Reversal of α2-Agonist-Induced Sedation in Laboratory Animals
| Animal Model | α2-Agonist | α2-Agonist Dose | This compound Dose | Route of Administration | Reference |
| Dog | Dexmedetomidine | 10 µg/kg IV | 50 µg/kg IM | IM | |
| Dog | Medetomidine | 20 µg/kg IM | 100 µg/kg IM | IM | |
| Cat | Dexmedetomidine | 5 µg/kg IV | 25-50 µg/kg IM | IM | |
| Rat | Medetomidine | 200 µg/kg IM | 800 µg/kg IM | IM | |
| Mouse | Medetomidine | 1 mg/kg SC | 5 mg/kg SC | SC |
Experimental Protocols
Protocol for Reversal of Medetomidine-Induced Sedation in Rats
Objective: To provide a standardized procedure for the safe and effective reversal of medetomidine-induced sedation in rats using this compound.
Materials:
-
Medetomidine hydrochloride solution (1 mg/mL)
-
This compound hydrochloride solution (5 mg/mL)
-
Sterile syringes and needles
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Weigh the rat accurately to determine the correct dosage.
-
Administer medetomidine at a dose of 200 µg/kg via intramuscular (IM) injection.
-
Allow 10-15 minutes for the sedative effects to become fully established.
-
Perform the intended experimental procedure.
-
Following the procedure, administer this compound at a dose of 800 µg/kg via IM injection.
-
Monitor the rat for signs of recovery, which typically begin within 5-10 minutes.
-
Place the animal in a warm, quiet environment until fully recovered.
-
Observe the animal for any adverse reactions, such as hyperactivity or muscle tremors.
Protocol for In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for α2-adrenergic receptors using this compound as a competitive antagonist.
Materials:
-
Cell membranes expressing α2-adrenergic receptors
-
Radiolabeled α2-agonist (e.g., [3H]-clonidine)
-
This compound hydrochloride
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of the test compound and this compound.
-
In a microcentrifuge tube, combine the cell membranes, radiolabeled agonist, and either the test compound or this compound at various concentrations.
-
Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Safety and Handling
Human Warnings: this compound hydrochloride can be absorbed through the skin and may cause irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound. In case of accidental exposure, wash the affected area with soap and water.
Animal Safety: this compound can cause a rapid reversal of sedation, which may lead to excitement or agitation in the animal. Handle animals with care after administration. Transient hypotension may occur in the first 10 minutes following injection. Overdose can lead to tachycardia, hyperactivity, and muscle tremors.
Experimental Workflow Diagram
Workflow for Investigating the Effect of this compound on Motor Function in a Rat Model of Parkinson's Disease
Caption: Experimental workflow for assessing the pro-motor effects of this compound.
References
Atipamezole for Reversing Sedation in Specific Pathogen-Free (SPF) Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atipamezole is a potent and selective α2-adrenoceptor antagonist widely utilized in veterinary medicine and preclinical research to reverse the sedative and analgesic effects of α2-adrenoceptor agonists like medetomidine and dexmedetomidine.[1][2] In the context of research involving specific pathogen-free (SPF) animals, precise and rapid recovery from anesthesia is crucial for animal welfare and the integrity of scientific data. This compound acts by competitively displacing the α2-agonist from its receptor, thereby rapidly restoring normal physiological functions.[1] This document provides detailed application notes and protocols for the use of this compound in SPF animals, with a focus on summarizing quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound exhibits a high affinity for α2-adrenoceptors, with a significantly greater selectivity for these receptors over α1-adrenoceptors.[1] α2-adrenoceptor agonists such as medetomidine and dexmedetomidine induce sedation, analgesia, and muscle relaxation by binding to presynaptic α2-receptors in the central nervous system, which inhibits the release of norepinephrine. This compound competitively binds to these same receptors, displacing the agonist and thereby blocking its effects. This leads to a rapid reversal of sedation and a return to a state of alertness.[1]
Caption: Signaling pathway of α2-agonist induced sedation and its reversal by this compound.
Quantitative Data Summary
The efficacy of this compound in reversing sedation is dependent on the species, the specific α2-agonist used, the dose of both the agonist and antagonist, and the timing of administration. The following tables summarize quantitative data from various studies.
Table 1: this compound Dosage and Reversal Times in Mice
| Anesthetic Combination | Mouse Strain | This compound Dose (mg/kg) & Route | Reversal Time (minutes) | Observations |
| Medetomidine-Ketamine | BALB/cJ (SPF) | 5 mg/kg SC | Time to Walking: Significantly longer with early (10 min post-induction) vs. late (40 min) reversal. | Early reversal may lead to prolonged recovery of coordinated movement. |
| Dexmedetomidine-Ketamine | C57BL/6J | 1 mg/kg IP is a recommended dose range. | Ambulatory: 17.4 ± 30.6 min | This compound reliably reversed the anesthetic effects. |
Table 2: this compound Dosage and Reversal Times in Rats
| Anesthetic Combination | This compound Dose (µg/kg) & Route | Reversal Time (minutes) | Observations |
| Medetomidine (200 µg/kg) | 800 µg/kg IM | Tear Flow Recovery: Within 10 minutes | This dose (4x the medetomidine dose) was considered optimal for reversing medetomidine-induced decrease in tear flow. |
| Medetomidine (200 µg/kg) | 400 µg/kg IM | Slower recovery compared to the 800 µg/kg dose. | Tear flow did not return to baseline during the observation period. |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Elimination Half-life | Time to Maximum Serum Concentration (IM) | Notes |
| Rat | 1.3 hours | Not specified | Metabolism is a key clearance pathway, with species differences noted. |
| Dog | 2.6 hours | ~10 minutes | This compound can increase the clearance of medetomidine. |
| Reindeer | 59.9 minutes | Not applicable (IV admin) | Resedation may occur due to the longer half-life of medetomidine compared to this compound. |
Experimental Protocols
The following are generalized protocols derived from published research. Researchers should adapt these protocols based on their specific experimental needs, institutional guidelines (IACUC), and the health status of the SPF animals.
Protocol 1: Reversal of Medetomidine-Ketamine Anesthesia in SPF Mice
This protocol is based on studies investigating the timing of this compound administration.
Materials:
-
Ketamine
-
Medetomidine
-
This compound (5 mg/mL)
-
Sterile saline for dilution
-
Syringes and needles (e.g., 27-gauge)
-
Heating pad
-
Recovery cages
Procedure:
-
Animal Preparation: Acclimatize SPF mice (e.g., BALB/cJ, 9-12 weeks old) to the housing conditions. Ensure animals are healthy and within a consistent weight range.
-
Anesthetic Induction:
-
Prepare the anesthetic cocktail of ketamine and medetomidine. A common combination is ketamine and medetomidine.
-
Administer the anesthetic mixture via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Place the anesthetized mouse in a supine position on a prewarmed heating pad (37°C) to prevent hypothermia.
-
-
Anesthetic Monitoring: Monitor the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch).
-
This compound Administration:
-
Dilute this compound in sterile saline to the desired concentration.
-
For reversal, administer this compound (e.g., 5 mg/kg) via SC injection in a different location from the anesthetic injection, such as the opposite flank.
-
The timing of administration can be varied depending on the experimental requirements (e.g., 10 minutes for "early" reversal or 40 minutes for "late" reversal post-induction).
-
-
Recovery Monitoring:
-
Place the mouse in a clean, warm recovery cage.
-
Monitor the animal continuously until it is fully ambulatory.
-
Record key recovery milestones:
-
Time to regain pedal withdrawal reflex.
-
Time to regain righting reflex.
-
Time to first walking.
-
-
Caption: Experimental workflow for this compound reversal in mice.
Protocol 2: Reversal of Dexmedetomidine Sedation in Rats
This protocol is a general guideline for reversing dexmedetomidine-induced sedation.
Materials:
-
Dexmedetomidine
-
This compound
-
Sterile saline
-
Syringes and needles
-
Monitoring equipment (e.g., for heart rate, temperature)
Procedure:
-
Animal Preparation: Use healthy, acclimatized SPF rats of a specified strain and age.
-
Sedation: Administer dexmedetomidine at the desired dose via the chosen route (e.g., IM, IP, or SC).
-
Reversal:
-
The dose of this compound is typically 3 to 5 times the dose of medetomidine (note: dexmedetomidine is the active enantiomer of medetomidine, so dose adjustments may be necessary).
-
Administer this compound via IM injection.
-
The timing of reversal will depend on the duration of the procedure for which sedation is required.
-
-
Post-Reversal Monitoring:
-
Observe the rat for a rapid return to consciousness, typically within 5-10 minutes.
-
Monitor physiological parameters such as heart rate and respiratory rate to ensure they return to baseline.
-
Provide supportive care as needed, including thermal support.
-
Important Considerations
-
Timing of Reversal: Early reversal of medetomidine-ketamine anesthesia in mice can prolong the time to walking, even though reflexes return at a similar rate to late reversal. This may be due to a "resedation effect" if this compound is eliminated faster than the agonist.
-
Analgesia: this compound reverses both the sedative and analgesic effects of α2-agonists. If the animal has undergone a painful procedure, administration of a separate analgesic that is not affected by this compound (e.g., buprenorphine) is crucial. Studies have shown that the analgesic effects of butorphanol and buprenorphine are not affected by this compound.
-
Cardiovascular Effects: The rapid reversal of α2-agonist-induced vasoconstriction can lead to a sudden drop in blood pressure (hypotension). This is a critical consideration, especially with intravenous administration of this compound, which is generally not recommended due to the risk of cardiovascular collapse.
-
Species and Strain Differences: The pharmacokinetics of this compound can vary between species. It is essential to consult literature specific to the species and strain being used.
-
SPF Considerations: While the pharmacological action of this compound is not directly altered by the SPF status of an animal, the controlled environment and the need to minimize confounding variables in research make predictable and smooth recoveries paramount. The use of a reversal agent like this compound can reduce the overall anesthetic exposure time and hasten the return to normal feeding and drinking behaviors, which is beneficial for maintaining the health of SPF colonies.
Conclusion
This compound is an effective and reliable agent for the reversal of sedation induced by medetomidine and dexmedetomidine in SPF animals. A thorough understanding of its mechanism of action, appropriate dosing, and timing of administration is essential for ensuring rapid and safe recovery. By following established protocols and considering the key factors outlined in these notes, researchers can improve animal welfare and enhance the quality and reproducibility of their scientific findings.
References
Troubleshooting & Optimization
Atipamezole Technical Support Center: Managing Abrupt Reversal and Excitement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Atipamezole, focusing on the management of abrupt reversal and excitement in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic and selective alpha-2 adrenergic receptor antagonist.[1][2][3] Its primary function is to reverse the sedative and analgesic effects of alpha-2 adrenergic agonists, such as dexmedetomidine and medetomidine.[1][2] It achieves this by competitively binding to alpha-2 adrenergic receptors, thereby displacing the agonist and blocking its effects.
Q2: What are the common signs of abrupt reversal and excitement observed with this compound administration?
A2: Abrupt reversal can manifest as a rapid transition from a state of deep sedation to full arousal. This can be accompanied by signs of central nervous system (CNS) excitement, which may include:
-
Tremors
-
Tachycardia (increased heart rate)
-
Vocalization
-
Agitation, nervousness, or aggressive behavior
-
Hypersalivation and diarrhea
-
Transient hypotension followed by hypertension
Q3: What factors can increase the risk of excitement and abrupt reversal?
A3: Several factors can contribute to an increased likelihood of adverse excitatory effects:
-
Rapid intravenous (IV) administration: This leads to a sudden displacement of the alpha-2 agonist from its receptors, which can cause a rapid drop in blood pressure, reflex tachycardia, and potential for cardiovascular collapse.
-
High dosage: Higher doses of this compound can lead to noradrenergic overactivity, potentially impairing cognitive functions and causing excitement.
-
Concurrent use of other drugs: If this compound is administered after a combination of an alpha-2 agonist and another agent like ketamine, it will only reverse the effects of the alpha-2 agonist. The un-antagonized effects of the other drug can lead to excitement, delirium, and muscle contractions.
-
Early reversal: Administering this compound too soon after the anesthetic induction can lead to a prolonged recovery time and increased vocalization.
Q4: Can this compound be used to reverse agonists other than dexmedetomidine and medetomidine?
A4: Yes, this compound can be effective in reversing the effects of other alpha-2 adrenergic agonists such as xylazine and romifidine. It has also been used to counteract toxicity from substances that act on alpha-2 receptors, like amitraz.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden agitation, vocalization, or aggression upon reversal. | Rapid displacement of the alpha-2 agonist from central and peripheral receptors. | Ensure a calm and quiet environment for recovery. Handle the animal with caution to prevent injury to itself or personnel. Consider a lower, slower administration of this compound in future experiments. |
| Muscle tremors and tachycardia. | Central nervous system excitement due to noradrenergic overactivity. | Monitor the animal's vital signs. These effects are often transient. Slowing the administration of this compound may minimize these effects. |
| Prolonged recovery time despite this compound administration. | Early reversal, where the effects of the primary anesthetic (e.g., ketamine) have not sufficiently worn off. | In future protocols, allow for a longer duration between the administration of the anesthetic combination and the reversal agent. A recommended interval is often 30-40 minutes after ketamine administration. |
| Recurrence of sedation after initial reversal. | The elimination half-life of this compound may be shorter than that of the alpha-2 agonist, leading to "resedation". | Monitor the animal for a longer period post-reversal. If resedation occurs, a second, smaller dose of this compound may be considered. |
| Hypothermia post-reversal. | This can be a side effect, particularly in cats at lower doses. | Provide a heat source and monitor the animal's body temperature until it returns to a normal physiological range. |
Quantitative Data Summary
Table 1: Recommended this compound Dosing for Reversal of Alpha-2 Agonists
| Animal Species | Alpha-2 Agonist | Route of Agonist Admin. | Recommended this compound Dose | Reference |
| Dog | Dexmedetomidine/Medetomidine | Intravenous (IV) | 3750 mcg/m² | |
| Dog | Dexmedetomidine/Medetomidine | Intramuscular (IM) | 5000 mcg/m² | |
| Dog | Medetomidine | Intramuscular (IM) | 4-10 times the medetomidine dose (µg/kg) | |
| Cat | Dexmedetomidine | Intramuscular (IM) | 400 µg/kg | |
| Mouse | Medetomidine/Ketamine | Intraperitoneal (IP) | 1.0 - 2.5 mg/kg | |
| Rat | Medetomidine | Intramuscular (IM) | 1 mg/kg |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Reference |
| Onset of Action | 3-7 minutes for arousal | Dog | |
| Time to Standing | 5-15 minutes | Dog | |
| Time to Maximum Serum Concentration | ~10 minutes (IM) | Dog | |
| Elimination Half-life | 2.6 hours | Dog | |
| Elimination Half-life | 1.3 hours | Rat |
Experimental Protocols
Protocol 1: Reversal of Dexmedetomidine-Induced Sedation in a Canine Model
-
Induction of Sedation: Administer dexmedetomidine at the desired dose via the appropriate route (intramuscularly or intravenously).
-
Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, and body temperature throughout the sedation period.
-
Timing of Reversal: Wait for the completion of the experimental procedure. For routine reversal, administer this compound 15-60 minutes after the dexmedetomidine injection.
-
This compound Administration:
-
For reversal of intravenous dexmedetomidine, administer this compound at a dose of 3750 mcg/m² intramuscularly.
-
For reversal of intramuscular dexmedetomidine, administer this compound at a dose of 5000 mcg/m² intramuscularly.
-
-
Post-Reversal Monitoring: Place the animal in a quiet and warm environment. Continue to monitor vital signs and observe for any signs of excitement or resedation for at least 30-60 minutes post-reversal. Ensure the animal has regained a normal swallowing reflex before offering food or water.
Protocol 2: Managing Potential Excitement During Reversal
-
Pre-emptive Measures:
-
Calculate the this compound dose carefully based on the animal's body surface area or weight and the dose of the alpha-2 agonist used.
-
Avoid rapid intravenous boluses of this compound. If IV administration is necessary, dilute the dose and administer it slowly over several minutes.
-
-
Environmental Control: Ensure the recovery area is quiet and dimly lit to minimize external stimuli that could exacerbate excitement.
-
Handling: Handle the animal calmly and minimally during the recovery phase. Be prepared for potential agitated behavior.
-
Observation: Closely observe the animal for signs of CNS excitement as listed in the troubleshooting guide.
-
Documentation: Record the dose of this compound administered, the time to recovery, and any adverse events observed. This information is crucial for refining future experimental protocols.
Visualizations
References
Technical Support Center: Atipamezole Cardiovascular Safety Profile in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the cardiovascular side effects of atipamezole observed in laboratory animals. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects the cardiovascular system?
This compound is a potent and selective α2-adrenergic receptor antagonist.[1][2] Its cardiovascular effects stem from its ability to competitively displace α2-adrenergic agonists like medetomidine and dexmedetomidine from their receptor binding sites.[3] This action reverses the sedative and analgesic effects of these agonists and also counteracts their cardiovascular effects, which typically include bradycardia (slow heart rate) and initial hypertension followed by a potential decrease in blood pressure.[4][5]
Q2: What are the most commonly observed cardiovascular side effects of this compound in lab animals?
When used to reverse α2-agonist-induced sedation, the most common cardiovascular effects of this compound are a rapid increase in heart rate and a transient decrease in blood pressure (hypotension). The vasodilation caused by this compound can lead to a temporary drop in blood pressure, which typically normalizes within 10 minutes in dogs. Other reported side effects include occasional vomiting, hypersalivation, and diarrhea.
Q3: Are there differences in cardiovascular responses to this compound across different lab animal species?
Yes, species-specific differences in the cardiovascular response to this compound have been documented. For instance, in dogs, this compound effectively reverses medetomidine-induced bradycardia and can cause a transient drop in mean arterial blood pressure. In cats, this compound has been shown to reverse medetomidine-induced reductions in heart rate, cardiac output, and ventricular systolic function. However, some studies in anesthetized cats have reported that this compound may cause significant and severe arterial hypotension without a corresponding increase in heart rate or cardiac output.
Q4: Can the route of administration of this compound influence its cardiovascular side effects?
Absolutely. The route of administration is a critical factor. Intravenous (IV) administration of this compound can lead to a more abrupt reversal of sedation and more pronounced cardiovascular effects. Rapid IV injection can cause a sudden drop in blood pressure, followed by reflex tachycardia and hypertension. In some cases, rapid IV administration has been associated with cardiovascular collapse and death, particularly if the animal has a low heart rate from the sedative. Intramuscular (IM) injection allows for a slower onset of action and is generally associated with a lower risk of severe adverse cardiovascular events.
Q5: What is the risk of "relapsing" into sedation after this compound administration, and does it have cardiovascular implications?
Relapsing into sedation after initial reversal with this compound is a possibility, especially if the sedative was administered intravenously. While the direct cardiovascular implications of this relapse are not extensively detailed, a return to a sedated state would likely involve a recurrence of the cardiovascular depressant effects of the α2-agonist, such as bradycardia and altered blood pressure.
Troubleshooting Guide
Issue: Severe and prolonged hypotension is observed after this compound administration.
-
Possible Cause: The dose of this compound may be too high, or the rate of intravenous administration may have been too rapid. Concurrent use of other vasodilating agents (e.g., inhalant anesthetics) can also exacerbate hypotension.
-
Troubleshooting Steps:
-
Ensure the correct dosage of this compound is being used, calculated based on the dose of the α2-agonist it is intended to reverse.
-
If administering intravenously, infuse slowly over several minutes.
-
Monitor blood pressure continuously.
-
If hypotension is severe, consider fluid therapy to support blood pressure.
-
Review the experimental protocol to identify any other drugs that may be contributing to vasodilation.
-
Issue: The animal displays signs of central nervous system excitement (e.g., tremors, delirium) and tachycardia after this compound administration.
-
Possible Cause: This can occur due to an abrupt reversal of sedation, especially with rapid intravenous administration. It may also be more likely if this compound is given after a combination of an α2-agonist and another agent like ketamine, as this compound only reverses the α2-agonist.
-
Troubleshooting Steps:
-
Administer this compound intramuscularly to allow for a smoother and more gradual recovery.
-
If using a combination of sedatives, be aware that the effects of the non-α2-agonist will persist after this compound administration.
-
Provide a quiet and calm environment for the animal during recovery to minimize external stimuli that could lead to excitement.
-
Data on Cardiovascular Effects of this compound
The following tables summarize quantitative data from studies on the cardiovascular effects of this compound in various laboratory animal species.
Table 1: Effects of this compound on Heart Rate (HR) in Dogs Sedated with Medetomidine
| Species | Medetomidine Dose (µg/kg IM) | This compound Dose (µg/kg IM) | Baseline HR (beats/min) | HR after Medetomidine (beats/min) | HR after this compound (beats/min) | Citation |
| Beagle | 20 | 100 | Not Reported | Significantly Decreased | Significantly Increased from sedated state | |
| Beagle | 40 | 200 | Not Reported | Significantly Decreased | Significantly Increased from sedated state | |
| Beagle | 80 | 400 | Not Reported | Significantly Decreased | Significantly Increased from sedated state | |
| Beagle | 20 | 100 | 108 ± 10 | 61 ± 10 (30 min post-MED) | Remained 40-60% below baseline |
Table 2: Effects of this compound on Mean Arterial Pressure (MAP) in Dogs and Cats
| Species | Sedative | This compound Dose & Route | Change in MAP | Citation |
| Beagle Dog | Medetomidine (20, 40, or 80 µg/kg IM) | 5-10 fold larger dose than MED (IM) | Transient decrease, then no significant difference from placebo | |
| Beagle Dog | Medetomidine (20 µg/kg IM) | 100 µg/kg IM | Lower than MED-only group 5 min post-atipamezole | |
| Cat | Dexmedetomidine (IV) | 15 µg/kg IV | 39% decrease | |
| Cat | Dexmedetomidine (IV) | 30 µg/kg IV | 47% decrease | |
| Cat | Dexmedetomidine (5 µg/kg IV) | 25 or 50 µg/kg IM | Significantly lower MAP compared to saline |
Experimental Protocols
Protocol 1: Evaluation of this compound Reversal of Medetomidine-Induced Cardiovascular Changes in Dogs
-
Animals: Purpose-bred Beagles.
-
Procedure: A randomized, blinded, crossover study design was used. Each dog received an intramuscular injection of medetomidine (20 µg/kg). Thirty minutes later, this compound (100 µg/kg) was administered intramuscularly.
-
Monitoring: Cardiovascular variables including heart rate, mean arterial blood pressure, and cardiac output were recorded before and at various time points up to 90 minutes after this compound administration.
-
Data Analysis: Changes from baseline values were analyzed to determine the effects of this compound on the medetomidine-induced cardiovascular changes.
Protocol 2: Assessment of Cardiovascular Effects of this compound in Anesthetized Cats Receiving Dexmedetomidine
-
Animals: Adult domestic shorthair cats.
-
Procedure: Cats were anesthetized with isoflurane. Dexmedetomidine (5 µg/kg) was administered intravenously. Five minutes later, this compound (25 or 50 µg/kg) or saline was administered intramuscularly.
-
Monitoring: Pulse rate, mean arterial blood pressure (MAP), cardiac output (CO), and systemic vascular resistance (SVR) were measured before dexmedetomidine, after dexmedetomidine, and at multiple time points after this compound or saline administration.
-
Data Analysis: Hemodynamic variables were compared among the different treatment groups to evaluate the cardiovascular effects of this compound.
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism of action on α2-adrenergic receptors.
References
Technical Support Center: Optimizing Atipamezole Dose to Minimize Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing atipamezole dosage while minimizing adverse effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective α2-adrenergic receptor antagonist.[1] It functions by competitively inhibiting α2-adrenergic receptors, thereby reversing the sedative and analgesic effects of α2-agonist drugs like dexmedetomidine and medetomidine.[1] this compound's high selectivity for α2-receptors over α1-receptors contributes to a lower rate of certain side effects.
Q2: What are the most common adverse effects associated with this compound administration?
Commonly observed adverse effects include:
-
Cardiovascular: Transient hypotension (a temporary drop in blood pressure) immediately following administration, which may be followed by a brief period of hypertension and tachycardia (increased heart rate).
-
Gastrointestinal: Vomiting, hypersalivation, and diarrhea are occasionally reported.
-
Central Nervous System (CNS): CNS excitement can manifest as muscle tremors, hyperactivity, nervousness, and abnormal vocalization.
Q3: How can the risk of adverse effects be minimized?
Several strategies can be employed to mitigate the risk of adverse effects:
-
Dose Optimization: Titrating the dose of this compound to the lowest effective level is crucial. The optimal dose is typically calculated based on the dose of the α2-agonist being reversed.
-
Route of Administration: Intramuscular (IM) injection is the recommended route of administration. Intravenous (IV) administration is generally discouraged due to a higher risk of cardiovascular collapse resulting from a rapid drop in blood pressure.
-
Slow Administration: Administering the injection slowly can help to minimize the abrupt reversal of sedation and associated cardiovascular changes.
-
Post-Administration Monitoring: Animals should be monitored in a quiet and calm environment during the recovery period to manage any potential CNS excitement or other adverse reactions.
Q4: Is there a dose-dependent relationship for this compound's adverse effects?
Yes, evidence suggests a dose-dependent relationship for this compound's adverse effects. Higher doses are more likely to induce CNS and cardiovascular side effects. For instance, a study in dogs demonstrated that signs of excitement, panting, trembling, vomiting, and soft or liquid feces were dose-related when this compound was administered at 1, 3, and 5 times the recommended dose.
Troubleshooting Guides
Problem: The animal exhibits significant hypotension after this compound administration.
-
Possible Cause: Rapid intravenous injection or an inappropriately high dose of this compound can lead to a sudden drop in blood pressure.
-
Solution:
-
Ensure this compound is administered intramuscularly unless a specific experimental protocol necessitates intravenous use with appropriate cardiovascular support.
-
Review the dose calculation. The this compound dose should be appropriate for the preceding α2-agonist dose.
-
Administer the injection slowly to allow for a more gradual reversal of the α2-agonist's effects.
-
Monitor blood pressure continuously for at least 15-30 minutes post-administration. In a study in anesthetized cats, this compound at doses of 25 or 50 μg/kg IM resulted in a significant decrease in mean arterial pressure.
-
Problem: The animal displays signs of CNS excitement (e.g., tremors, hyperactivity, vocalization) upon recovery.
-
Possible Cause: The dose of this compound may be too high, leading to over-stimulation of the central nervous system.
-
Solution:
-
Reduce the dose of this compound in subsequent experiments. A study in dogs reversing xylazine-induced sedation found that an this compound dose of 100 µg/kg resulted in a quick and smooth recovery with minimal hyperactivity or tachycardia.
-
Ensure the animal recovers in a quiet and dimly lit environment to minimize external stimuli that could exacerbate excitement.
-
Utilize a standardized behavioral scoring system to objectively assess and quantify the level of CNS excitement at different doses.
-
Problem: The animal experiences vomiting or diarrhea after this compound administration.
-
Possible Cause: Gastrointestinal upset is a known, though less common, side effect of this compound.
-
Solution:
-
Consider a lower dose of this compound, as gastrointestinal effects can be dose-related.
-
Ensure the animal is appropriately fasted before sedation and reversal, as this may influence the incidence of vomiting.
-
If gastrointestinal side effects persist, consider pre-treatment with an anti-emetic in consultation with a veterinarian if it does not interfere with the experimental parameters.
-
Data Presentation
Table 1: Dose-Response Relationship of this compound on Cardiovascular Parameters in Anesthetized Cats
| This compound Dose (IM) | Change in Mean Arterial Pressure (MAP) | Change in Pulse Rate | Reference |
| 25 µg/kg | Significant Decrease | No Significant Change | |
| 50 µg/kg | Significant Decrease | No Significant Change |
Table 2: Dose-Related Adverse Effects of this compound in Dogs (in the absence of an α2-agonist)
| This compound Dose (Multiple of Recommended Dose) | Observed Adverse Effects | Reference |
| 1x, 3x, 5x | Excitement, panting, trembling, vomiting, soft or liquid feces, scleral injection (dose-related) | |
| 10x | Above signs plus increases in creatine kinase, AST, and ALT |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters Following this compound Administration
-
Animal Preparation: Acclimatize the animal to the experimental setting to minimize stress-induced cardiovascular changes. For conscious animal monitoring, surgically implant a telemetric device for continuous blood pressure and heart rate monitoring.
-
Baseline Measurement: Record baseline cardiovascular parameters (systolic, diastolic, and mean arterial pressure; heart rate) for a minimum of 30 minutes before drug administration.
-
α2-Agonist Administration: Administer the selected α2-agonist (e.g., dexmedetomidine, medetomidine) at the desired dose and route.
-
This compound Administration: At the desired time point for reversal, administer the calculated dose of this compound intramuscularly and slowly.
-
Continuous Monitoring: Continuously record cardiovascular parameters for at least 60 minutes post-atipamezole administration. Pay close attention to the initial 15 minutes for transient hypotension.
-
Data Analysis: Analyze the data for changes from baseline and compare the effects of different this compound doses.
Protocol 2: Quantification of CNS Adverse Effects
-
Behavioral Acclimation: Acclimate the animal to the observation arena to reduce novelty-induced behaviors.
-
Baseline Observation: Observe and score the animal's baseline behavior using a standardized scoring system (an example is provided in Table 3) before any drug administration.
-
Drug Administration: Administer the α2-agonist followed by the experimental dose of this compound.
-
Behavioral Scoring: At predefined time intervals post-atipamezole administration (e.g., 5, 15, 30, and 60 minutes), observe and score the animal's behavior using the same scoring system. The observer should be blinded to the treatment group.
-
Data Analysis: Compare the behavioral scores across different this compound dose groups to identify a dose-response relationship for CNS adverse effects.
Table 3: Example Behavioral Scoring System for CNS Excitement
| Score | Behavior Category | Description |
| 0 | Normal | Alert, calm, and responsive to stimuli in a species-typical manner. |
| 1 | Mild Restlessness | Occasional pacing, shifting of weight, or inability to settle. |
| 2 | Moderate Hyperactivity | Frequent pacing, circling, or exaggerated responses to stimuli. Mild muscle tremors may be present. |
| 3 | Severe Excitement | Constant, purposeless movement, significant muscle tremors, and potential for vocalization. |
Mandatory Visualization
Caption: this compound blocks presynaptic and postsynaptic α2-adrenergic receptors.
Caption: Workflow for assessing this compound's dose-dependent adverse effects.
Caption: Logical relationship for this compound dose optimization.
References
Troubleshooting incomplete anesthesia reversal with Atipamezole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete anesthesia reversal with atipamezole following the use of α2-adrenergic agonists like medetomidine and dexmedetomidine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective α2-adrenergic receptor antagonist.[1][2] It functions by competitively displacing α2-agonists (e.g., dexmedetomidine, medetomidine) from the α2-adrenoceptors in the central and peripheral nervous systems.[3][4] This action blocks the sedative and analgesic effects of the agonist, leading to a rapid reversal of anesthesia.[5] The structural similarity between this compound and α2-agonists allows it to effectively compete for the same receptor binding sites.
Q2: My animal is not waking up completely or is becoming sedated again after initial arousal. What are the common causes?
Incomplete or recurrent sedation after this compound administration can stem from several factors. A troubleshooting workflow is presented below, followed by a detailed explanation.
-
Incorrect Dosage : The dose of this compound is calculated based on the dose of the α2-agonist administered. Underdosing will result in only partial antagonism. Ensure you are using the correct dose ratio for the specific agonist and species.
-
Timing of Administration : Administering this compound too early after the anesthetic induction can paradoxically prolong recovery times, particularly the time to walking. A recommended interval is typically 15 to 40 minutes after the agonist is given.
-
Resedation : this compound has an elimination half-life of approximately 1.3 hours in rats and 2.6 hours in dogs. If the α2-agonist used has a longer half-life, the animal may relapse into sedation as the this compound is metabolized and cleared.
-
Influence of Other Anesthetics : this compound specifically reverses α2-agonists. It does not reverse the effects of other drug classes like ketamine, acepromazine, or opioids. If these agents are part of the anesthetic cocktail, their sedative or CNS-depressant effects will persist after the α2-agonist has been reversed.
-
Hypothermia : Anesthetized rodents lose body heat rapidly. Hypothermia is a primary cause of prolonged anesthetic recovery and can be mistaken for incomplete reversal. Providing supplemental heat is critical.
Q3: What are the recommended dosages and administration ratios for this compound?
Dosage is critical and is based on the preceding dose of the α2-agonist. Ratios are typically expressed in micrograms (µg) of this compound per microgram of agonist.
| Species | Agonist | This compound:Agonist Ratio (µg:µg) | Typical this compound Dose | Route | Reference(s) |
| Dog | Medetomidine | 5:1 | 200 µg/kg | IM | |
| Dexmedetomidine | 10:1 | Varies by agonist dose | IM | ||
| Cat | Medetomidine | 2.5:1 | Varies by agonist dose | IM | |
| Dexmedetomidine | 5:1 | Varies by agonist dose | IM | ||
| Mouse | Medetomidine / Dexmedetomidine | N/A (Dose-based) | 1.0 - 2.5 mg/kg | IP, SC | |
| Rat | Medetomidine | 4:1 to 5:1 | 800 µg/kg (for 200 µg/kg medetomidine) | IM |
Note: Always consult your institution's approved protocols and the manufacturer's guidelines. Dosing in mice is often cited as a direct mg/kg dose rather than a ratio.
Q4: What are the potential side effects of this compound administration?
While this compound is generally safe and has a high specificity for the α2-receptor, side effects can occur.
-
Cardiovascular : A transient drop in blood pressure (hypotension) can occur within the first 10 minutes after injection, sometimes followed by a brief increase in heart rate (tachycardia). Intravenous (IV) administration is generally not recommended as it can lead to profound hypotension and cardiovascular collapse.
-
Gastrointestinal : Vomiting, hypersalivation, and diarrhea are occasionally observed.
-
CNS Excitement : Abrupt reversal can sometimes lead to nervousness, hyperactivity, muscle tremors, or vocalization. This is more common with rapid IV administration.
-
Pain Perception : this compound reverses the analgesic effects of the α2-agonist. Ensure adequate, alternative analgesia is provided for any ongoing post-procedural pain.
Experimental Protocols
Protocol 1: Supportive Care for Anesthetic Recovery in Rodents
Proper supportive care is crucial for a smooth and successful recovery and can prevent complications often mistaken for incomplete reversal.
-
Immediate Post-Procedure Environment :
-
Place the animal in a clean, dry cage without loose bedding to prevent inhalation or ingestion during the initial recovery phase. A paper towel or surgical pad can be used as a liner.
-
House animals individually until they are fully ambulatory to prevent injury or cannibalism from cage mates.
-
-
Thermal Support (Critical) :
-
Anesthetized animals are prone to hypothermia. Provide a supplemental heat source throughout the procedure and recovery period.
-
Place the recovery cage on a circulating warm water blanket or a veterinary-specific heating pad, covering about half the cage to allow the animal to move away from the heat if needed.
-
Monitor the animal to prevent overheating or burns.
-
-
Monitoring :
-
Visually and physically assess the animal at least every 10-15 minutes until it is conscious and sternal.
-
Monitor respiratory rate, depth of respiration, and mucous membrane color.
-
Check for the return of reflexes (e.g., righting reflex, pedal withdrawal).
-
-
Fluid and Nutritional Support :
-
For procedures longer than 30 minutes or involving fluid loss, provide warmed subcutaneous fluids (e.g., Lactated Ringer's solution) at a rate of 10-20 ml/kg.
-
Once the animal is conscious, provide easy access to a water source (hydrogel or bottle with sipper tube lowered) and food (moist chow or diet gel on the cage floor).
-
-
Return to Housing :
-
Do not return the animal to its home cage with cage mates until it has fully regained its righting reflex and is ambulatory.
-
Protocol 2: Reversible Anesthesia in Mice (Ketamine/Medetomidine)
This protocol describes a common method for achieving surgical anesthesia in mice with the option for reversal.
-
Drug Preparation :
-
Prepare the anesthetic cocktail. A common combination is Ketamine (e.g., 75 mg/kg) and Medetomidine (e.g., 1 mg/kg). Doses should be calculated precisely based on the animal's body weight.
-
Prepare the reversal agent, this compound, at a dose of 1 mg/kg.
-
All drugs should be diluted in sterile saline to an appropriate injection volume (e.g., 100 µL for a 25-30g mouse).
-
-
Anesthetic Induction :
-
Administer the Ketamine/Medetomidine cocktail via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Apply a sterile ophthalmic lubricant to both eyes to prevent corneal drying.
-
Place the mouse in a warm, quiet location and monitor for the onset of anesthesia. Confirm a surgical plane of anesthesia by checking for the loss of the pedal withdrawal reflex (toe pinch).
-
-
Procedure and Monitoring :
-
Perform the experimental procedure, ensuring continuous thermal support.
-
Monitor vital signs (respiratory rate) throughout the procedure.
-
-
Reversal Administration :
-
Administer this compound (1 mg/kg) via SC injection in a different location from the anesthetic injection.
-
For optimal recovery, it is recommended to wait at least 30-40 minutes after induction before administering the reversal agent.
-
-
Post-Reversal Recovery :
-
Immediately place the animal in a prepared recovery cage and follow the Supportive Care for Anesthetic Recovery in Rodents protocol (Protocol 1).
-
Monitor the animal closely for return to sternal recumbency, ambulation, and normal behaviors. The animal should begin waking up within 5-10 minutes post-atipamezole injection.
-
References
- 1. ANTISEDAN® (this compound hydrochloride) [dailymed.nlm.nih.gov]
- 2. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mixlab.com [mixlab.com]
- 5. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of this compound, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Atipamezole on Post-Operative Recovery and Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing atipamezole in their experimental protocols. The following information is designed to address specific issues that may arise during post-operative recovery and monitoring of animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, sold under brand names like Antisedan, is a potent and selective synthetic α2-adrenergic receptor antagonist.[1][2] Its primary function in a research setting is to reverse the sedative and analgesic effects of α2-adrenergic agonists such as dexmedetomidine and medetetomidine.[1][3] this compound works through competitive inhibition, where it competes with the α2-agonist for the same binding sites on the α2-adrenergic receptors, effectively displacing the agonist and reversing its effects.[4] This reversal restores normal physiological functions that are depressed by the α2-agonist, including an increase in heart rate and respiration.
Q2: When is the optimal time to administer this compound for reversal?
A2: The timing of this compound administration can significantly impact recovery. Studies in mice have shown that early reversal (10 minutes post-induction with a ketamine-medetomidine combination) can paradoxically prolong the time to walking compared to a later reversal (40 minutes post-induction). Therefore, it is generally recommended to administer this compound no sooner than 40 minutes after the administration of the anesthetic combination to avoid prolonged recovery. However, in cats undergoing ovariohysterectomy with a dexmedetomidine-ketamine-hydromorphone protocol, this compound was administered immediately after surgery, leading to a faster recovery to sternal recumbency. The optimal timing can be procedure and species-specific and should be determined based on the desired recovery profile and experimental endpoints.
Q3: What are the potential adverse effects of this compound administration?
A3: While generally safe and effective, this compound administration can be associated with some adverse effects. These can include occasional vomiting, hypersalivation, and diarrhea. Central nervous system excitement, leading to tremors and tachycardia, can also occur. A transient decrease in blood pressure may be observed immediately following administration, which typically normalizes within 10 minutes. Abrupt reversal of sedation can sometimes lead to nervous, aggressive, or delirious behavior in the recovering animal. Close monitoring of the animal during the initial recovery period is crucial.
Q4: Will this compound reverse the analgesic effects of the anesthetic protocol?
A4: Yes, this compound reverses both the sedative and the analgesic effects of α2-adrenergic agonists. This is a critical consideration for post-operative pain management. It is essential to administer a non-α2-agonist analgesic, such as an opioid or a non-steroidal anti-inflammatory drug (NSAID), to ensure adequate pain relief after the reversal of the α2-agonist's effects. Studies have shown that the analgesic effects of opioids like butorphanol and buprenorphine are not altered by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Prolonged Recovery Time Despite this compound Administration | Early administration of this compound. | Administer this compound at a later time point post-anesthetic induction (e.g., 40 minutes). |
| Insufficient dose of this compound. | Ensure the correct this compound-to-agonist dose ratio is used. A 2.5:1 this compound:medetomidine ratio has been shown to be more effective than a 1:1 ratio in cats. | |
| Presence of other long-acting sedatives or anesthetics in the protocol. | Review the complete anesthetic protocol to identify other drugs that may be contributing to prolonged sedation. | |
| Sudden Agitation or Excitement During Recovery | Abrupt reversal of deep sedation. | Ensure a calm and quiet recovery environment. Reduce stimulation during the initial emergence from anesthesia. Consider a lower initial dose of this compound for a smoother recovery, if appropriate for the experimental design. |
| Cardiovascular Instability (Hypotension, Tachycardia) | Rapid intravenous administration of this compound. | Administer this compound via the intramuscular (IM) route as recommended for most species to allow for a more gradual reversal. Monitor cardiovascular parameters (heart rate, blood pressure) closely during and after administration. |
| This compound-induced vasodilation. | The transient hypotension is usually self-limiting. Ensure the animal is hemodynamically stable before administration. | |
| Signs of Post-Operative Pain (Vocalization, Guarding) | Reversal of α2-agonist-induced analgesia. | Administer a separate analgesic (e.g., opioid, NSAID) prior to or immediately following this compound administration to provide continued pain relief. |
Data Presentation
Table 1: Impact of this compound on Post-Operative Recovery Times in Cats
| Anesthetic Protocol | This compound Treatment | Median Time to Sternal Recumbency (minutes) | Reference |
| Dexmedetomidine (15 µg/kg), Ketamine (5 mg/kg), Hydromorphone (0.05 mg/kg) IM | This compound (75 µg/kg) IM | 15 (range: 5-60) | |
| Dexmedetomidine (15 µg/kg), Ketamine (5 mg/kg), Hydromorphone (0.05 mg/kg) IM | Saline IM | 60 (range: 15-90) | |
| Medetomidine (600 µg/m²), Ketamine, Buprenorphine, Midazolam IM | This compound (1.5 mg/m²) IM at 20 min | 52.9 ± 22.3 | |
| Medetomidine (600 µg/m²), Ketamine, Buprenorphine, Midazolam IM | This compound (600 µg/m²) IM at 20 min | 65.7 ± 24.7 |
Table 2: Impact of this compound on Post-Operative Recovery Times in Mice
| Anesthetic Protocol | This compound Treatment | Mean Time to Ambulation (minutes) | Reference |
| Ketamine-Dexmedetomidine | This compound | 17.4 ± 30.6 | |
| Ketamine-Medetomidine | This compound at 10 min | Significantly greater time to walking | |
| Ketamine-Medetomidine | This compound at 40 min | Shorter time to walking compared to early reversal |
Experimental Protocols
Protocol 1: this compound Reversal of Dexmedetomidine-Ketamine-Hydromorphone Anesthesia in Cats for Ovariohysterectomy
-
Anesthetic Induction: Anesthetize cats with a combination of dexmedetomidine (15 µg/kg), ketamine (5 mg/kg), and hydromorphone (0.05 mg/kg) administered intramuscularly (IM).
-
Surgical Procedure: Perform ovariohysterectomy, supplementing with isoflurane in oxygen as needed.
-
Post-Operative Treatment: Immediately after surgery, administer meloxicam (0.2 mg/kg) subcutaneously for analgesia.
-
Reversal: Administer this compound (75 µg/kg) IM.
-
Monitoring: Record the time to sternal recumbency and monitor for signs of pain and sedation at predetermined intervals.
Protocol 2: Evaluation of this compound Timing on Recovery from Medetomidine-Ketamine Anesthesia in Mice
-
Anesthetic Induction: Anesthetize mice with a combination of ketamine and medetomidine.
-
Reversal Groups:
-
Early Reversal: Administer this compound 10 minutes after anesthetic induction.
-
Late Reversal: Administer this compound 40 minutes after anesthetic induction.
-
-
Monitoring: Record the time to regain the righting reflex and the time to walking for each group.
Mandatory Visualizations
Caption: this compound competitively antagonizes α2-adrenergic receptors.
Caption: Workflow for this compound reversal in cats post-ovariohysterectomy.
Caption: Impact of this compound administration timing on recovery in mice.
References
Atipamezole dose adjustments for aged or compromised research animals
Technical Support Center: Atipamezole Administration
This guide provides technical support and addresses frequently asked questions regarding the use of this compound, particularly concerning dose adjustments for aged or compromised research animals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective synthetic α2-adrenergic receptor antagonist.[1][2][3] It works by competitively inhibiting α2-adrenergic receptors, thereby reversing the sedative and analgesic effects of α2-agonist drugs like dexmedetomidine and medetomidine.[1] By displacing the agonist from these receptors, this compound rapidly restores consciousness and physiological functions. The animal typically begins to wake up within 5 to 10 minutes of administration.
Q2: Are there specific contraindications for using this compound in research animals?
A2: Yes. Since this compound is used to reverse α2-agonists, its contraindications are linked to the conditions exacerbated by these agents. It should not be used in animals with known cardiac disease, respiratory disorders, liver or kidney diseases, or in animals that are in shock or severely debilitated. It is also contraindicated in animals with a known hypersensitivity to the drug. Furthermore, its use is not recommended for pregnant, lactating, or breeding animals as its safety in these populations has not been established.
Q3: My aged animal is not recovering as quickly as expected after this compound administration. What could be the cause?
A3: Several factors could contribute to slower-than-expected recovery in aged or compromised animals:
-
Compromised Health Status: Geriatric, debilitated, and ill animals are more susceptible to adverse reactions and may have a delayed response. The safety of this compound has not been formally evaluated in dogs with compromised health.
-
Persistent Effects of Other Drugs: this compound only reverses α2-agonists. If other sedatives or anesthetics (like ketamine or opioids) were used in the protocol, their effects will persist and may prolong recovery.
-
Sedation Relapse: A relapse into sedation can occur, particularly if the initial α2-agonist was administered intravenously. It is crucial to monitor animals closely for persistent hypothermia, bradycardia, and respiratory depression until they are fully recovered.
-
Underlying Conditions: Age-related decreases in hepatic or renal function could slow the metabolism and excretion of the anesthetic agents, leading to a longer recovery period.
Q4: I observed vomiting and muscle tremors after administering this compound. Is this normal?
A4: Occasional adverse effects can occur following this compound administration. These include vomiting, hypersalivation, diarrhea, and muscle tremors. Some animals may also experience a brief period of excitement, hyperactivity, or apprehensiveness. Overdoses of this compound can lead to more pronounced signs like panting, trembling, and over-alertness. To minimize the risk of side effects, slow administration is recommended.
Q5: Can I administer this compound intravenously for a faster reversal?
A5: While this compound has been used intravenously, it is generally not recommended. Rapid intravenous administration can cause a sudden displacement of the α2-agonist from peripheral receptors, leading to a sharp drop in blood pressure (hypotension) followed by reflex tachycardia. There have been reports of cardiovascular collapse and death following IV administration. Intramuscular (IM) injection is the approved and recommended route, providing rapid absorption with maximum serum concentration reached in about 10 minutes in dogs.
Quantitative Data: Dosage and Administration
The following tables provide a summary of this compound dosages for reversing dexmedetomidine or medetomidine in common research species.
Table 1: this compound Dosage for Reversal of α2-Agonists
| Species | α2-Agonist | This compound Dose Ratio (this compound:Agonist) | Example Dose (IM) | Reference(s) |
|---|---|---|---|---|
| Dog | Medetomidine | 5:1 (by µg) | 5 µg for every 1 µg of medetomidine | , |
| Dexmedetomidine | 10:1 (by µg) | 10 µg for every 1 µg of dexmedetomidine | , | |
| Cat | Medetomidine | 2.5:1 (by µg) | 2.5 µg for every 1 µg of medetomidine | , |
| Dexmedetomidine | 5:1 (by µg) | 5 µg for every 1 µg of dexmedetomidine | , | |
| Mouse | Dexmedetomidine | N/A | ~1-2.5 mg/kg | ,, |
| Rat | Dexmedetomidine | N/A | ~1 mg/kg |, |
Note: Dosages are often calculated so that the volume of this compound (5 mg/mL) is equal to the volume of medetomidine (1 mg/mL) or dexmedetomidine (0.5 mg/mL) administered.,
Table 2: Considerations for Aged or Compromised Animals
| Condition | Recommendation / Precaution | Rationale | Reference(s) |
|---|---|---|---|
| Geriatric | Use with caution. | More likely to experience adverse reactions. The safety has not been specifically evaluated. | , |
| Cardiac Disease | Contraindicated. | Risk of adverse cardiovascular events, such as transient hypotension or hypertension. | ,,, |
| Hepatic Disease | Contraindicated. | This compound is metabolized by the liver; impairment can alter drug clearance. | ,,,, |
| Renal Disease | Contraindicated. | Metabolites are primarily excreted in the urine; impairment can delay clearance. | ,,, |
| Severely Debilitated | Contraindicated. | Increased risk of adverse reactions and complications. |,, |
Experimental Protocols
While specific dose-adjustment studies for this compound in aged animals are not detailed in the provided literature, a general methodology for its use as a reversal agent can be outlined.
Protocol: Administration of this compound for Reversal of α2-Agonist-Induced Sedation
-
Animal Preparation: Ensure the animal has been appropriately fasted if required for the procedure. Record baseline physiological parameters, including heart rate, respiratory rate, and temperature.
-
Induction of Sedation: Administer the α2-agonist (e.g., dexmedetomidine) via the appropriate route (typically intramuscularly) at the dose calculated for the desired level of sedation.
-
Monitoring: Continuously monitor the animal's vital signs and depth of sedation throughout the procedure. Allow sufficient time for the procedure to be completed.
-
This compound Calculation and Administration: Calculate the required dose of this compound based on the dose of the α2-agonist administered (see Table 1). This compound is typically administered 15-60 minutes after the agonist injection., Draw up the correct volume into a sterile syringe.
-
Reversal: Administer this compound via intramuscular (IM) injection., The injection site should be a different muscle mass from the agonist injection if possible.
-
Post-Reversal Monitoring: Place the animal in a quiet and warm environment to recover., Monitor the animal closely for at least 30-60 minutes post-reversal. Record the time to ambulation and return of normal behavior. Watch for signs of sedation relapse, persistent hypothermia, or other adverse effects., Do not leave the animal unattended during recovery.,
-
Data Collection: Record all physiological parameters, times of drug administration, and behavioral observations in the experimental log.
Visualizations
Diagram 1: Mechanism of this compound Action
Caption: Competitive antagonism at the α2-adrenergic receptor.
Diagram 2: Experimental Workflow for Sedation and Reversal
Caption: Workflow for α2-agonist sedation and this compound reversal.
References
Potential for Atipamezole to interfere with experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using atipamezole in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective synthetic α2-adrenergic receptor antagonist.[1][2][3] Its primary function is to competitively inhibit α2-adrenergic receptors, thereby blocking the effects of α2-adrenergic agonists like dexmedetomidine and medetomidine.[1][4] It is most commonly used in veterinary medicine to reverse the sedative and analgesic effects of these agonists.
Q2: How selective is this compound for α2-adrenergic receptors?
This compound exhibits a high degree of selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This selectivity minimizes some of the side effects that are associated with less selective antagonists. It shows little to no affinity for most serotonin, muscarinic, dopamine, histaminergic, opiate, GABA-ergic, or benzodiazepine receptors.
Q3: Can this compound interfere with behavioral studies?
Yes, this compound can significantly impact the results of behavioral experiments. As an α2-adrenoceptor antagonist, it can increase locomotor activity and may induce signs of CNS excitement, such as tremors. In rats, low doses have been shown to improve alertness and selective attention, while higher doses can impair cognitive function, likely due to norepinephrine overactivity. Therefore, it is crucial to consider these effects when designing and interpreting behavioral studies.
Q4: Are there any known off-target effects of this compound that could affect my results?
While this compound is highly selective, some studies suggest potential off-target effects. For instance, its imidazole structure has led to investigations into its binding to imidazoline receptors in certain tissues, such as human platelets and rat kidneys. Researchers should be aware of these potential non-adrenergic effects, especially when working with tissues or systems where imidazoline receptors are functionally relevant.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in Experimental Animals
Symptom: You observe a transient drop in blood pressure, followed by an increase in heart rate (tachycardia) after administering this compound.
Potential Cause: This is a known physiological response to this compound. The initial vasodilation, leading to a drop in blood pressure, is a direct effect of α2-adrenoceptor blockade. The subsequent tachycardia is a reflex mechanism to compensate for the initial hypotension.
Troubleshooting Steps:
-
Review Dosage and Administration: Ensure the dose of this compound is appropriate for the experimental animal and the intended purpose. Administering the drug slowly can help minimize the abruptness of these cardiovascular changes.
-
Continuous Monitoring: Implement continuous cardiovascular monitoring (e.g., blood pressure, heart rate) to accurately capture the dynamics of the response.
-
Consider Experimental Design: If the primary endpoint of your study is cardiovascular function, the use of this compound as a reversal agent may not be appropriate. Consider alternative anesthetic protocols that do not require an α2-agonist/antagonist combination.
Issue 2: Altered Neurotransmitter Levels in Brain Tissue or Microdialysate
Symptom: You observe a significant increase in norepinephrine and/or dopamine levels in the frontal cortex that is not attributable to your experimental variable.
Potential Cause: this compound, by blocking presynaptic α2-autoreceptors, inhibits the negative feedback mechanism that normally limits norepinephrine release. This leads to an increase in the firing rate of noradrenergic neurons and a subsequent rise in extracellular norepinephrine. The increase in dopamine is thought to be a secondary effect of the elevated norepinephrine.
Troubleshooting Steps:
-
Control for this compound's Effects: Include a control group that receives this compound alone to quantify its specific effect on neurotransmitter levels in your experimental model.
-
Alternative Antagonists: If the focus of your research is the noradrenergic or dopaminergic system, consider using an antagonist with a different mechanism of action or a different selectivity profile if appropriate for your study design.
-
Timing of Measurements: Be aware that the effects of this compound on neurotransmitter levels are rapid. Plan your sample collection times accordingly to either capture or avoid this peak effect, depending on your experimental question.
Issue 3: Inconsistent or Unexpected Behavioral Responses
Symptom: Animals exhibit heightened anxiety, aggression, or conflicting results in cognitive tasks after this compound administration.
Potential Cause: this compound's effects on the central nervous system can be complex and dose-dependent. The reversal of sedation can be abrupt, potentially leading to a state of agitation or delirium. Furthermore, the cognitive effects of this compound can vary, with low doses potentially being nootropic and higher doses leading to cognitive impairment.
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose of this compound that achieves the desired level of α2-adrenoceptor antagonism without producing confounding behavioral side effects in your specific model and task.
-
Acclimatization and Handling: Ensure that animals are well-acclimatized to the experimental procedures and handling to minimize stress, which can be exacerbated by this compound.
-
Careful Interpretation: When interpreting behavioral data in the presence of this compound, it is essential to consider its intrinsic effects on arousal, attention, and motor activity.
Data Presentation
Table 1: Receptor Selectivity of this compound
| Receptor Subtype | Selectivity Ratio (α2:α1) | Reference(s) |
| Adrenergic | 8526:1 |
Table 2: Cardiovascular Effects of this compound in Dogs
| Parameter | Effect | Onset of Effect | Reference(s) |
| Heart Rate | Increase | Within 3 minutes | |
| Blood Pressure | Transient decrease followed by an increase to normal | Within 10 minutes |
Experimental Protocols
Protocol 1: Receptor Binding Assay to Determine this compound Affinity
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of this compound for α2-adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express α2-adrenergic receptors.
-
Radioligand Incubation: Incubate the membranes with a constant concentration of a radiolabeled α2-adrenergic ligand (e.g., [3H]RX821002) and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of action of this compound at a noradrenergic synapse.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Long-term or repeated Atipamezole administration effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term or repeated administration of Atipamezole. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective synthetic α2-adrenergic receptor antagonist.[1][2] Its primary mechanism involves competitively binding to α2-adrenergic receptors, thereby displacing α2-agonists like dexmedetomidine and medetomidine.[1] This action reverses the sedative, analgesic, and cardiovascular effects of these agonists.[2] this compound has a significantly higher affinity for α2-receptors compared to α1-receptors, with a selectivity ratio of 8526:1, which contributes to its low rate of side effects.
Q2: What are the known effects of repeated this compound administration in preclinical animal models?
A2: Studies in dogs have evaluated the safety of repeated this compound doses. Healthy dogs tolerated repeated doses at 1, 3, and 5 times the recommended dose without an α2-agonist. Dose-related signs included excitement, panting, trembling, vomiting, soft or liquid feces, and scleral injection. In a study on rats with continuous infusion for up to 10 days, the behavioral effects of this compound changed over time. Acutely, it decreased exploratory behavior and impaired active avoidance learning. However, after 7 days of continuous infusion, it significantly improved active avoidance learning, and the effects on exploratory behavior were no longer present. This suggests a potential for adaptation or different mechanisms of action between acute and subchronic administration.
Q3: Are there any known long-term toxicities associated with this compound?
A3: The available literature primarily focuses on acute and sub-acute safety studies. In dogs, administration of up to 10 times the recommended dose resulted in increased creatine kinase, AST, and ALT levels. However, dogs receiving the recommended dose without prior sedation showed no adverse clinical signs. There is a lack of extensive studies on the effects of chronic, long-term (months to years) administration of this compound.
Q4: Can repeated administration of this compound lead to tachyphylaxis or receptor desensitization?
A4: A study involving continuous infusion of this compound in rats for 10 days did not find a change in the extent of central α2-adrenoceptor antagonism, even with elevated brain concentrations of the drug. However, the effect on noradrenaline metabolite (MHPG-SO4) levels diminished over this period, suggesting a neurochemical adaptation. There is currently no direct evidence from the searched literature to suggest tachyphylaxis or receptor desensitization with repeated this compound administration, though adaptive changes in neurotransmitter systems may occur.
Q5: What are the potential cardiovascular effects of repeated this compound administration?
A5: When used to reverse α2-agonist-induced sedation, this compound rapidly abolishes bradycardia, usually within 3 minutes. A transient decrease in systolic blood pressure may occur immediately after administration, followed by a temporary increase. In dogs receiving repeated doses of this compound alone, signs such as panting and trembling were observed, but specific long-term cardiovascular adverse events have not been extensively documented.
Troubleshooting Guides
Scenario 1: Inconsistent behavioral responses to this compound in a longitudinal study.
-
Issue: Early in a study, this compound administration (without an α2-agonist) leads to decreased exploratory behavior in rodents, but later in the study, this effect is diminished or absent.
-
Possible Cause: This may be due to neuroadaptive changes following subchronic administration. A study in rats showed that while acute administration of this compound decreased exploratory behavior, this effect was no longer present after 6 days of continuous infusion.
-
Recommendation:
-
Review Experimental Timeline: Analyze your data to determine if the change in response correlates with the duration of this compound administration.
-
Incorporate Washout Periods: If your protocol allows, consider incorporating washout periods to assess if the behavioral response returns to the initial state.
-
Measure Neurochemical Changes: If feasible, measure levels of noradrenaline and its metabolites in relevant brain regions to investigate potential neurochemical adaptations.
-
Scenario 2: Unexpected sedation relapse after this compound reversal.
-
Issue: An animal appears to recover from α2-agonist-induced sedation following this compound administration but becomes sedated again later.
-
Possible Cause: Sedation relapse can occur, particularly if the α2-agonist was administered intravenously. It has also been reported in some veterinary clinical cases, though it is considered rare. This may be due to the pharmacokinetics of the specific α2-agonist used, where its duration of action outlasts that of this compound.
-
Recommendation:
-
Monitor Animals for an Extended Period: Do not assume full recovery is permanent after the initial reversal. Continue to monitor animals for signs of resedation.
-
Consider a Second Dose: If relapse occurs and is clinically significant, a second, smaller dose of this compound may be considered, although this should be done with caution and careful monitoring.
-
Review Agonist and Antagonist Dosing and Timing: Ensure the dose of this compound is appropriate for the dose and type of α2-agonist used. The timing of reversal can also influence recovery.
-
Scenario 3: Cardiovascular instability following this compound administration.
-
Issue: An animal experiences a sudden drop in blood pressure or significant tachycardia after this compound injection.
-
Possible Cause: Rapid intravenous administration of this compound can lead to a sudden displacement of the α2-agonist from peripheral receptors, causing a transient drop in blood pressure followed by reflex tachycardia and hypertension.
-
Recommendation:
-
Administer Intramuscularly: Unless in an emergency, the intramuscular route is generally recommended to minimize rapid hemodynamic changes.
-
Slow Administration: If intravenous administration is necessary, administer the dose slowly while monitoring cardiovascular parameters closely.
-
Ensure Animal is Healthy: this compound should be used with caution in animals with pre-existing cardiovascular disease.
-
Data Presentation
Table 1: Summary of Repeated Dosing Safety Study of this compound in Healthy Dogs (Without α2-Agonist)
| Dose Level | Clinical Signs Observed |
| 1x Recommended Dose | No adverse clinical signs reported. |
| 3x Recommended Dose | Dose-related excitement, panting, trembling, vomiting, soft/liquid feces, scleral injection. |
| 5x Recommended Dose | Dose-related excitement, panting, trembling, vomiting, soft/liquid feces, scleral injection. |
| 10x Recommended Dose | Signs as above, plus increases in creatine kinase, AST, and ALT. |
Table 2: Effects of Acute vs. Subchronic this compound Administration in Rats
| Parameter | Acute Administration (Single Injection or 24h Infusion) | Subchronic Administration (6-9 Days Continuous Infusion) |
| Spontaneous Motor Activity | No effect. | No effect. |
| Exploratory Behavior | Decreased. | No longer affected. |
| Active Avoidance Learning | Impaired. | Significantly improved. |
| Noradrenaline Metabolite (MHPG-SO4) | Significantly increased after 24h. | No longer increased after 10 days. |
Experimental Protocols
Protocol 1: Reversal of Medetomidine-Induced Sedation in Rats
This protocol is based on a study investigating the effect of this compound on medetomidine-induced tear flow decrease.
-
Animal Model: Male Wistar rats.
-
Sedation: Administer medetomidine at a dose of 200 µg/kg via intramuscular injection into the caudal thigh muscle.
-
Waiting Period: Allow 15 minutes for the sedative effects of medetomidine to establish.
-
This compound Administration: Administer this compound intramuscularly at a dose of 800 µg/kg (a 4:1 ratio to the medetomidine dose). This is considered an optimal dose for reversal in this model.
-
Monitoring: Observe the animal for reversal of sedation, which typically begins within 5-10 minutes. Monitor physiological parameters such as heart rate, respiratory rate, and body temperature. Behavioral assessments of recovery can include time to regain righting reflex and ambulation.
Protocol 2: Subchronic Administration of this compound in Rats via Osmotic Minipump
This protocol is adapted from a study investigating the effects of continuous this compound infusion on behavior and neurochemistry.
-
Animal Model: Male Wistar rats.
-
Pump Preparation: Fill osmotic minipumps (e.g., Alzet) with this compound solution calculated to deliver a continuous dose of 0.1 mg/kg/h.
-
Surgical Implantation: Anesthetize the rats. Implant the osmotic minipump subcutaneously in the dorsal region.
-
Post-Operative Care: Provide appropriate post-operative analgesia and care.
-
Experimental Period: The continuous infusion can be maintained for a period of up to 10 days or as required by the experimental design.
-
Behavioral and Neurochemical Testing:
-
Conduct behavioral tests (e.g., open field for spontaneous activity, staircase test for exploratory behavior, active avoidance learning) at various time points during the infusion period (e.g., day 1, day 6, day 9).
-
At the end of the infusion period, collect brain tissue to measure concentrations of this compound and levels of biogenic amines and their metabolites (e.g., MHPG-SO4) in relevant brain regions.
-
Mandatory Visualization
References
Validation & Comparative
Atipamezole vs. Yohimbine for Xylazine Reversal in Mice: A Comparative Guide
For researchers utilizing xylazine in combination with ketamine for anesthesia in mice, the choice of a reversal agent is critical for ensuring rapid recovery and animal welfare. Xylazine, an α2-adrenergic agonist, provides sedation and analgesia but can also induce significant side effects such as bradycardia, hypotension, and respiratory depression.[1] Effective reversal of these effects is paramount, particularly in time-sensitive experimental protocols. This guide provides an objective comparison of two commonly used α2-adrenergic antagonists, atipamezole and yohimbine, for the reversal of xylazine-induced anesthesia in mice, supported by experimental data.
Performance Comparison: this compound Demonstrates Superior Efficacy
Experimental evidence consistently indicates that this compound is more effective than yohimbine in reversing the effects of xylazine in mice.[2][3][4] The primary measure of efficacy in these studies is the time to the return of the righting reflex, a key indicator of recovery from anesthesia.
A key comparative study demonstrated that mice treated with this compound recovered significantly faster than those treated with yohimbine.[1] Specifically, the mean time to return of the righting reflex after this compound administration was approximately half that observed with yohimbine.
| Reversal Agent | Dose (IP) | Mean Time to Return of Righting Reflex (minutes) |
| This compound | 1 mg/kg | 10.3 ± 6.5 |
| Yohimbine | 1.5 mg/kg | 21.3 ± 5.6 |
| Saline (Control) | - | 38.2 ± 7.5 |
| Data from Janssen et al. (2017) |
Beyond the speed of recovery, this compound also demonstrates a more rapid restoration of normal physiological parameters. In anesthetized mice, xylazine induces bradycardia, a significant decrease in heart rate. Following administration of this compound, heart rate begins to increase within two minutes and returns to a normal range within four minutes. In contrast, the onset of heart rate increase with yohimbine is delayed, beginning at around seven minutes post-administration.
The superior performance of this compound can be attributed to its higher selectivity and affinity for the α2-adrenergic receptor compared to yohimbine. This compound has an α2:α1 selectivity ratio of 8526:1, whereas yohimbine's ratio is 40:1. This high selectivity for the α2 receptor minimizes off-target effects and contributes to a more rapid and reliable reversal.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of xylazine agonism and its competitive antagonism by this compound and yohimbine.
Caption: A typical experimental workflow for comparing xylazine reversal agents in mice.
Experimental Protocols
The following is a detailed methodology for a key experiment comparing this compound and yohimbine for xylazine reversal in mice, based on the work of Janssen et al. (2017).
1. Animals:
-
Adult mice of a specified strain, age, and sex are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Anesthesia Induction:
-
Mice are anesthetized with an intraperitoneal (IP) injection of a ketamine and xylazine cocktail. A commonly used dosage is 80 mg/kg ketamine and 10 mg/kg xylazine.
-
The injection is administered into the lower right quadrant of the abdomen.
3. Administration of Reversal Agents:
-
Fifteen minutes after the induction of anesthesia, mice are randomly assigned to receive an IP injection of one of the following:
-
This compound (e.g., 1 mg/kg)
-
Yohimbine (e.g., 1.5 mg/kg)
-
Saline (control group)
-
-
All reversal agents and saline are diluted in sterile 0.9% saline to ensure a consistent injection volume.
4. Monitoring and Data Collection:
-
Primary Outcome: The primary measure of recovery is the time from the administration of the reversal agent to the return of the righting reflex. The righting reflex is considered returned when the mouse can right itself from a position of lateral recumbency.
-
Physiological Parameters: Heart rate is monitored continuously or at frequent intervals to assess the reversal of xylazine-induced bradycardia.
-
Other observational data, such as respiratory rate and general activity, may also be recorded.
5. Data Analysis:
-
Statistical analysis (e.g., ANOVA) is used to compare the mean time to return of the righting reflex and changes in physiological parameters among the different treatment groups.
Side Effects and Considerations
While both this compound and yohimbine are effective in reversing xylazine, it is important to consider potential side effects.
This compound: Due to its high selectivity for the α2-adrenergic receptor, this compound is associated with a low rate of side effects. Abrupt reversal of sedation can occasionally lead to excitement or agitation.
Yohimbine: As a less selective antagonist, yohimbine can interact with other receptors, potentially leading to a broader range of side effects. These can include anxiety, nervousness, and increased heart rate. In some cases, yohimbine has been reported to delay the completion of the emergence sequence from anesthesia, even though it hastens the initial signs of waking.
Conclusion
For researchers seeking a rapid and reliable reversal of xylazine-induced anesthesia in mice, this compound is the superior choice compared to yohimbine. Its high selectivity and affinity for the α2-adrenergic receptor result in a significantly faster return to consciousness and restoration of normal physiological functions, with a lower potential for side effects. The use of an effective reversal agent like this compound not only improves experimental efficiency but also enhances the welfare of the animal subjects.
References
- 1. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evidence for different alpha 2-adrenergic receptor sites mediating analgesia and sedation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to the Efficacy of Alpha-2 Adrenergic Antagonists in Research
For researchers in pharmacology, neuroscience, and drug development, the selection of a suitable alpha-2 adrenergic antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of three commonly used alpha-2 antagonists: yohimbine, atipamezole, and idazoxan. We will delve into their binding affinities, receptor selectivity, and in vivo efficacy, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
At a Glance: Key Performance Indicators
The efficacy of an alpha-2 antagonist is primarily determined by its binding affinity for the target receptor and its selectivity over other receptors, particularly alpha-1 adrenergic receptors, to minimize off-target effects.
| Compound | α2/α1 Selectivity Ratio | Key Characteristics |
| This compound | ~8526:1[1][2] | Highly potent and selective for α2-adrenergic receptors.[1][2] Exhibits high affinity for all α2-receptor subtypes, including the α2D subtype.[3] |
| Idazoxan | ~245:1 | Potent and selective α2-antagonist. Also binds to non-adrenergic imidazoline binding sites. |
| Yohimbine | ~40:1 - 45:1 | Less selective for α2-receptors compared to this compound and idazoxan. Shows significantly lower affinity for the α2D-subtype compared to this compound. |
In-Depth Comparison: Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki, in nM) of yohimbine, this compound, and idazoxan for various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Receptor Subtype | Yohimbine (Ki, nM) | This compound (Ki, nM) | Idazoxan (Ki, nM) |
| α2A | ~0.42 - 7.5 | Similar to Yohimbine | Data not available |
| α2B | Similar to α2A | Similar to Yohimbine | Data not available |
| α2C | Similar to α2A | Similar to Yohimbine | Data not available |
| α2D | Significantly lower affinity | ~100-fold higher than Yohimbine | Data not available |
| α1 | ~180-300 | High (low affinity) | Lower affinity than for α2 |
Data compiled from multiple sources. Direct comparative studies with Ki values for all three compounds across all subtypes are limited.
This compound stands out for its exceptionally high selectivity for alpha-2 adrenergic receptors over alpha-1 receptors. Idazoxan also demonstrates high selectivity, significantly greater than that of yohimbine. A key differentiator between this compound and yohimbine is their affinity for the α2D-receptor subtype, with this compound showing a markedly higher affinity.
Functional Efficacy: In Vivo Studies
The differences in binding profiles translate to distinct in vivo effects, as demonstrated in studies on anesthesia reversal and neurotransmitter release.
Anesthesia and Sedation Reversal
In a study comparing the reversal of xylazine (an α2-agonist)-induced anesthesia in mice, this compound was found to be more potent and faster-acting than yohimbine. This is consistent with this compound's higher affinity and selectivity for α2-receptors.
Noradrenaline Release
In vivo microdialysis studies, which measure neurotransmitter levels in the brain, have shown that both yohimbine and idazoxan can increase the release of noradrenaline by blocking presynaptic α2-autoreceptors. One study indicated that idazoxan is more potent than yohimbine in increasing cortical noradrenaline overflow.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for two key types of experiments used to characterize alpha-2 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for α1- and α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the adrenergic receptor subtypes of interest.
-
Competitive Binding Assay: A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-rauwolscine or [3H]-idazoxan for α2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (yohimbine, this compound, or idazoxan).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of an α2-antagonist on the extracellular concentration of noradrenaline in a specific brain region of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the dialysis membrane from the extracellular fluid, is collected at regular intervals.
-
Drug Administration: After a baseline collection period, the α2-antagonist is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Neurotransmitter Analysis: The concentration of noradrenaline in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in noradrenaline concentration following drug administration are expressed as a percentage of the baseline levels.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of alpha-2 adrenergic receptors and the workflow of the key experimental techniques.
Caption: Mechanism of α2-adrenergic antagonist action.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
The choice between yohimbine, this compound, and idazoxan depends on the specific requirements of the research.
-
This compound is the preferred choice when high potency and selectivity for alpha-2 adrenergic receptors are paramount, and off-target effects at alpha-1 receptors need to be minimized. Its high affinity for all alpha-2 subtypes makes it a robust and reliable tool.
-
Idazoxan offers a good balance of potency and selectivity, being significantly more selective than yohimbine. However, its potential interaction with imidazoline binding sites should be considered.
-
Yohimbine , while a classic alpha-2 antagonist, exhibits lower selectivity, which may lead to confounding effects mediated by alpha-1 receptor blockade. Its lower affinity for the alpha-2D subtype is another important consideration.
By carefully considering the data and experimental contexts presented in this guide, researchers can make an informed decision to select the most suitable alpha-2 antagonist for their studies, thereby enhancing the precision and reliability of their findings.
References
- 1. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Selectivity of this compound, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole's Impact on Cognitive Function: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of atipamezole's effects on cognitive function and memory, with a focus on preclinical data. It is intended for researchers, scientists, and professionals in drug development exploring the therapeutic potential of noradrenergic modulation for cognitive disorders. This document summarizes key experimental findings, details common research protocols, and visualizes the underlying mechanisms of action.
Executive Summary
This compound is a potent and highly selective α2-adrenoceptor antagonist. By blocking presynaptic α2-adrenoceptors in the central nervous system, it enhances the release of norepinephrine, a neurotransmitter crucial for attention, arousal, and memory consolidation. Preclinical studies in animal models demonstrate that this compound can have beneficial effects on various aspects of cognitive function, including learning and recall, particularly in aged subjects. However, its efficacy is dose-dependent, with higher doses potentially leading to cognitive impairment due to noradrenergic overactivity.[1][2][3] This guide compares this compound primarily with yohimbine, another α2-antagonist, highlighting differences in selectivity and potency.
Comparative Performance Data
This compound's cognitive-enhancing effects are often evaluated against a saline/placebo control. While direct head-to-head studies against other cognitive enhancers in memory-specific tasks are limited in publicly available literature, comparisons with the less selective α2-antagonist yohimbine in other CNS-related paradigms, such as anesthesia reversal, provide valuable data on relative potency and efficacy.
Table 1.1: this compound vs. Yohimbine in Reversal of Xylazine/Ketamine Anesthesia in Rodents
This table presents quantitative data on the efficacy of this compound compared to yohimbine in reversing the sedative effects of α2-agonist-based anesthetic cocktails. The "Time to Return of Righting Reflex" is a key measure of arousal and CNS recovery.
| Compound | Dose | Animal Model | Anesthetic Agent | Mean Time to Return of Righting Reflex (minutes ± SD) | Key Finding |
| This compound | 1 mg/kg IP | Mice | Ketamine/Xylazine | 10.3 ± 6.4 | Significantly faster recovery compared to yohimbine and saline.[4] |
| Yohimbine | 1.5 mg/kg IP | Mice | Ketamine/Xylazine | 21.3 ± 5.6 | Faster recovery than saline, but significantly slower than this compound.[4] |
| Saline | - | Mice | Ketamine/Xylazine | 38.2 ± 7.5 | Control group showing natural recovery time. |
Table 1.2: Pharmacological Profile Comparison
This table compares the key pharmacological properties of this compound with yohimbine and a standard Alzheimer's disease therapeutic, Donepezil.
| Feature | This compound | Yohimbine | Donepezil |
| Primary Mechanism | Selective α2-Adrenergic Antagonist | α2-Adrenergic Antagonist | Acetylcholinesterase Inhibitor |
| Primary Neurotransmitter System | Noradrenergic | Noradrenergic | Cholinergic |
| Receptor Selectivity Ratio (α2:α1) | ~8500:1 | ~40:1 | N/A |
| Reported Cognitive Effect | Enhances learning/recall at low doses. | Less potent and selective than this compound. | Improves memory in dementia models. |
| Primary Therapeutic Use | Veterinary sedative reversal. | Formerly used for erectile dysfunction. | Alzheimer's Disease treatment. |
Signaling Pathways and Mechanism of Action
This compound's pro-cognitive effects are believed to stem from its ability to increase synaptic concentrations of norepinephrine. This diagram illustrates the proposed downstream signaling cascade in a neuron following the administration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Effects of this compound Preconditioning on Cognitive Function and Protein Expression in Related Brain Regions of Aged Rats after General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative studies of Atipamezole in different rodent strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of atipamezole's use in various rodent strains, offering a valuable resource for designing and interpreting experimental studies. This compound, a potent and selective α2-adrenergic receptor antagonist, is widely used in veterinary medicine and preclinical research to reverse the sedative and analgesic effects of α2-agonists like medetomidine and dexmedetomidine. Understanding its comparative effects across different rodent models is crucial for ensuring animal welfare and obtaining reliable, reproducible data.
Quantitative Data Comparison
The following tables summarize key quantitative data on this compound's use in different mouse and rat strains, compiled from various studies. These tables facilitate a direct comparison of dosages, reversal times, and physiological effects.
Table 1: Comparative Efficacy of this compound in Different Mouse Strains
| Strain | Anesthetic/Sedative Agent(s) | This compound Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| ICR | Medetomidine-Midazolam-Butorphanol | 0.3 - 1.5 | IP | Dose-dependent reversal of anesthesia. 1.5 mg/kg was more effective than 0.3 mg/kg when administered 10 minutes post-anesthetic. | [1] |
| C57BL/6J | Ketamine-Dexmedetomidine | Not specified | Not specified | This compound reliably reversed the anesthetic effects. | [2] |
| Generic Mice | Medetomidine-Midazolam-Butorphanol | 0.3 - 2.4 | IP | Higher doses (1.2 and 2.4 mg/kg) prevented hypothermia and shortened recovery time.[3] | [3] |
| Generic Mice | Ketamine-Xylazine | 1 | IP | This compound resulted in a significantly faster recovery time (10.3 min) compared to yohimbine (21.3 min) and saline (38.2 min).[4] |
Table 2: Comparative Efficacy of this compound in Different Rat Strains
| Strain | Anesthetic/Sedative Agent(s) | This compound Dose (µg/kg) | Route of Administration | Key Findings | Reference |
| Wistar | Medetomidine | 400, 800, 1600 | IM | 800 µg/kg was the optimal dose to fully reverse medetomidine-induced decrease in tear flow to baseline levels. | |
| Wistar, Sprague-Dawley, Fischer 344 | Medetomidine-Midazolam-Butorphanol | 0.15 and 0.75 mg/kg | Not specified | No significant differences in anesthetic duration among the three strains. Recovery in Sprague-Dawley rats took significantly longer. |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Strain | Elimination Half-life | Key Notes | Reference |
| Rat | Not Specified | 1.3 hours | - |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in rodent models.
Protocol 1: Reversal of Medetomidine-Induced Sedation and Tear Flow Inhibition in Rats
Objective: To determine the optimal dose of this compound to reverse the effects of medetomidine.
Animals: Male Wistar rats.
Methodology:
-
Acclimatization: House animals under standard laboratory conditions for a week prior to the experiment.
-
Baseline Measurement: Measure baseline tear flow using a phenol red thread test (PRTT).
-
Medetomidine Administration: Administer medetomidine (e.g., 200 µg/kg) intramuscularly (IM).
-
Monitoring: Measure tear flow at set intervals (e.g., 5, 10, and 15 minutes) post-medetomidine administration to confirm a significant decrease.
-
This compound Administration: 15 minutes after medetomidine injection, administer different doses of this compound (e.g., 400, 800, 1600 µg/kg) or saline (control) via IM injection.
-
Post-Reversal Monitoring: Continue to measure tear flow at regular intervals (e.g., every 5-10 minutes) for up to an hour to assess the reversal of medetomidine's effects.
-
Data Analysis: Compare the tear flow values at different time points and between different this compound dose groups to determine the optimal reversal dose.
Protocol 2: Comparative Efficacy of this compound and Yohimbine for Reversal of Ketamine-Xylazine Anesthesia in Mice
Objective: To compare the speed of recovery from anesthesia using two different α2-adrenergic antagonists.
Animals: Generic laboratory mice.
Methodology:
-
Anesthesia Induction: Anesthetize mice with a combination of ketamine (e.g., 80 mg/kg) and xylazine (e.g., 10 mg/kg) administered intraperitoneally (IP).
-
Antagonist Administration: 15 minutes after the induction of anesthesia, administer one of the following via IP injection:
-
This compound (e.g., 1 mg/kg)
-
Yohimbine (e.g., 1.5 mg/kg)
-
Saline (control)
-
-
Assessment of Recovery: The primary outcome measure is the time to return of the righting reflex. This is the time from antagonist injection until the mouse can right itself when placed on its back.
-
Data Analysis: Compare the average time to return of the righting reflex among the three groups using appropriate statistical tests.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: this compound's mechanism of action as an α2-adrenergic receptor antagonist.
Caption: A generalized experimental workflow for studying this compound's effects.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Pharmacological effects and pharmacokinetics of this compound, a novel alpha 2-adrenoceptor antagonist--a randomized, double-blind cross-over study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Atipamezole's Efficacy in Reversing Novel Alpha-2 Adrenergic Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of atipamezole's efficacy in reversing the effects of traditional versus novel alpha-2 adrenergic agonists. The data presented herein is intended to assist researchers and drug development professionals in evaluating this compound as a reversal agent for new chemical entities targeting the alpha-2 adrenergic system.
Introduction to Alpha-2 Adrenergic Modulation
Alpha-2 adrenergic receptors are critical targets for inducing sedation, analgesia, and anxiolysis. Traditional agonists, such as dexmedetomidine and medetomidine, are widely used in veterinary and human medicine.[1][2] However, their profound sedative and cardiovascular effects can be limiting. The development of novel alpha-2 agonists aims to dissociate the desired analgesic properties from the sedative and hemodynamic side effects. This compound is a potent and selective alpha-2 adrenergic antagonist used to reverse the effects of alpha-2 agonists.[1] This guide examines its effectiveness against both conventional and emerging alpha-2 agonists.
Comparative Efficacy of this compound
This compound has demonstrated robust and reliable reversal of traditional alpha-2 adrenergic agonists. Its efficacy is well-documented, with rapid and predictable recovery from sedation and analgesia.[3][4] The emergence of novel alpha-2 agonists, such as the partial agonist naphthylmedetomidine, necessitates a re-evaluation of this compound's antagonistic properties against these new compounds which may exhibit different binding kinetics and functional activities.
Quantitative Data Summary
The following tables summarize the dose-dependent efficacy of this compound in reversing the effects of the traditional alpha-2 agonist, dexmedetomidine, in humans and medetomidine in canines. Due to the limited availability of public data on the reversal of novel alpha-2 agonists, a direct quantitative comparison is not yet possible. However, we present the available information on naphthylmedetomidine to highlight the different profiles of these emerging drugs.
Table 1: this compound Reversal of Dexmedetomidine-Induced Effects in Humans
| This compound Dose (µg/kg IV) | This compound:Dexmedetomidine Ratio | Reversal of Sedation | Reversal of Hypotension | Reversal of Reduced Salivary Flow |
| 6.7 | 10:1 | Insufficient | Partial | Partial |
| 27 | 40:1 | Effective | Effective | Partial |
| 67 | 100:1 | Fully Effective | Fully Effective | Fully Effective |
| 150 | 60:1 (IM Dex) | Fully Effective | Fully Effective | Fully Effective |
Table 2: this compound Reversal of Medetomidine-Induced Sedation in Dogs
| This compound:Medetomidine Dose Ratio (IM) | Median Arousal Time (min) | Median Walking Time (min) |
| 2:1 | - | - |
| 4:1 | 3-5 | 6-10 |
| 6:1 | 3-5 | 6-10 |
| 10:1 | 3-7 | 4-12 |
| Placebo | >30 | >30 |
Novel Alpha-2 Agonist Profile: Naphthylmedetomidine
Naphthylmedetomidine is a novel partial alpha-2 adrenoceptor agonist. A study in rhesus monkeys compared the effects of naphthylmedetomidine with the full agonist medetomidine. While detailed quantitative data on its reversal by this compound is not publicly available, the study noted distinct differences in their effects. Naphthylmedetomidine induced sedation and reduced aggression similarly to medetomidine, but it did not cause complete immobilization. Importantly, it had less pronounced effects on cardiorespiratory functions. In the experimental protocol, this compound was administered to reverse the effects of both agonists, suggesting its utility as a reversal agent for this novel compound, though the specific outcomes of the reversal were not detailed in the abstract.
Signaling Pathways and Mechanism of Action
Alpha-2 adrenergic agonists exert their effects by binding to and activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to a reduction in norepinephrine release from presynaptic neurons, contributing to the sedative and analgesic effects.
This compound acts as a competitive antagonist at these same receptors. By binding to the alpha-2 receptors with high affinity, it displaces the agonist and blocks the downstream signaling, thereby reversing the physiological effects of the agonist.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
In Vivo Reversal of Sedation and Physiological Effects
Objective: To assess the dose-dependent efficacy of this compound in reversing the sedative and physiological effects of an alpha-2 adrenergic agonist.
Animal Model: The specific animal model can vary (e.g., dogs, rats, non-human primates) depending on the research question.
Procedure:
-
Baseline Measurements: Record baseline physiological parameters, including heart rate, respiratory rate, blood pressure, and body temperature. Assess baseline sedation level using a validated scoring system.
-
Agonist Administration: Administer the alpha-2 adrenergic agonist (e.g., dexmedetomidine, medetomidine, or a novel agonist) at a predetermined dose via an appropriate route (e.g., intramuscularly or intravenously).
-
Monitoring: Continuously monitor physiological parameters and sedation scores at regular intervals until the peak effect of the agonist is observed.
-
This compound Administration: Once the desired level of sedation is achieved, administer this compound at various doses (or a saline placebo for the control group) via a specified route (typically intramuscularly).
-
Reversal Monitoring: Record the time to first signs of arousal, time to sternal recumbency, and time to standing. Continue to monitor physiological parameters and sedation scores at frequent intervals until the animal has fully recovered.
Caption: A generalized workflow for in vivo experiments evaluating this compound's reversal efficacy.
Conclusion
This compound remains a highly effective and specific antagonist for reversing the effects of traditional alpha-2 adrenergic agonists like dexmedetomidine and medetomidine. Its rapid onset and predictable dose-response make it an invaluable tool in both clinical practice and research. While comprehensive data on its efficacy against novel alpha-2 agonists is still emerging, preliminary findings with compounds like naphthylmedetomidine suggest that this compound will likely continue to be a crucial reversal agent. However, the differing pharmacological profiles of these novel agents may necessitate adjustments in dosing strategies. Further research is warranted to fully characterize the interaction between this compound and the next generation of alpha-2 adrenergic agonists to ensure safe and effective clinical use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of medetomidine sedation by this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical effectiveness of this compound as a medetomidine antagonist in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Atipamezole in Molecular Analysis: A Comparative Guide to Anesthetic Reversal Agents
For researchers, scientists, and drug development professionals utilizing animal models, the choice of anesthetic and reversal agents can have unintended consequences on experimental outcomes. Atipamezole, a potent and selective α2-adrenergic receptor antagonist, is widely used in veterinary medicine to reverse the sedative and analgesic effects of α2-agonists like medetomidine and dexmedetomidine. However, its influence on immunohistochemistry and other molecular analyses is an area of concern that necessitates careful consideration. This guide provides a comparative overview of this compound and its alternatives, supported by available experimental data, to aid in the selection of the most appropriate anesthetic reversal strategy for your research.
While direct studies on the impact of this compound on specific molecular assays are limited, its mechanism of action through the α2-adrenergic signaling pathway suggests potential for cellular and molecular alterations. Rapid reversal of anesthesia-induced physiological states can trigger stress responses and alter signaling cascades, which may, in turn, affect gene expression, protein phosphorylation, and other molecular markers.
Comparison of this compound and Alternatives
This compound is favored in many settings for its high selectivity for the α2-adrenergic receptor, leading to a rapid and reliable reversal of sedation.[1] However, other α2-antagonists, such as yohimbine and tolazoline, are also available and have been compared with this compound in various studies. The choice between these agents may depend on the specific experimental needs and the potential for molecular interference.
| Feature | This compound | Yohimbine | Tolazoline |
| α2:α1 Selectivity Ratio | 8526:1[1] | 40:1[1] | Mixed α1/α2 antagonist[1] |
| Receptor Subtype Affinity | High affinity for all α2 subtypes; ~100-fold higher affinity for α2D subtype compared to yohimbine[2] | Similar affinity for α2A, α2B, and α2C subtypes as this compound | Lower affinity for all α2 subtypes compared to this compound and yohimbine |
| Anesthetic Reversal Time (Mice, IP) | ~10.3 minutes | ~21.3 minutes | Not directly compared in the same study |
| Reported Molecular Effects | May attenuate c-fos expression induced by anesthetics. Preconditioning may increase p-CREB and c-fos expression. | May affect the expression of genes regulated by PXR and AhR. | Limited data on specific molecular effects. |
Experimental Protocols
Below are summaries of experimental protocols from studies comparing this compound and its alternatives.
Protocol 1: Comparison of Anesthetic Reversal in Mice
-
Animal Model: C57BL/6J mice
-
Anesthesia: Ketamine (80 mg/kg, IP) and xylazine (10 mg/kg, IP)
-
Reversal Agents:
-
This compound (1 mg/kg, IP)
-
Yohimbine (1.5 mg/kg, IP)
-
Saline (control)
-
-
Procedure: The reversal agent was administered 15 minutes after the induction of anesthesia. The primary endpoint was the time to return of the righting reflex.
Protocol 2: Evaluation of Cardiovascular Effects in Cats
-
Animal Model: Adult domestic shorthair cats
-
Anesthesia: Isoflurane and rocuronium, followed by dexmedetomidine (5 μg/kg, IV)
-
Reversal Agents:
-
This compound (25 or 50 μg/kg, IM)
-
Saline (0.9% NaCl) solution (IM)
-
-
Procedure: The reversal agent was administered 5 minutes after dexmedetomidine. Cardiovascular parameters including pulse rate, mean arterial blood pressure, cardiac output, and systemic vascular resistance were measured at baseline and at multiple time points post-reversal.
Protocol 3: Assessment of Tear Flow in Rats
-
Animal Model: Male Sprague-Dawley rats
-
Anesthesia: Medetomidine (200 µg/kg, IM)
-
Reversal Agents:
-
This compound (400, 800, or 1600 µg/kg, IM)
-
Saline (control)
-
-
Procedure: The reversal agent was administered 15 minutes after medetomidine. Tear flow was measured using a phenol red thread test at various time points.
Potential Influence on Molecular Analyses
The antagonism of α2-adrenergic receptors by this compound and its alternatives can initiate a cascade of intracellular events that may influence the results of molecular analyses.
Signaling Pathways
α2-adrenergic receptors are G-protein coupled receptors that, upon activation by agonists like norepinephrine or dexmedetomidine, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway can also influence other signaling cascades, including the ERK/MAPK pathway.
The administration of an antagonist like this compound abruptly blocks this inhibition, potentially causing a rapid surge in cAMP and PKA activity. This sharp fluctuation in key signaling molecules could alter the phosphorylation state of numerous proteins and modulate gene expression, thereby impacting analyses such as:
-
Immunohistochemistry (IHC) and Western Blotting: Changes in protein phosphorylation due to altered PKA or ERK activity could lead to artifactual results when using phospho-specific antibodies.
-
Gene Expression Analysis (PCR, RNA-Seq): The transcription of immediate early genes, such as c-fos, is often linked to neuronal activity and can be influenced by changes in cAMP and ERK signaling. The use of this compound could therefore artificially alter the expression profile of certain genes. One retracted study suggested that this compound preconditioning could increase the expression of p-CREB and c-fos in the brain of aged rats after general anesthesia. Another study indicated that this compound can attenuate the expression of c-fos induced by a telazol/xylazine anesthetic combination in the rat brain.
-
Metabolomics and Hormone Assays: Yohimbine has been shown to interact with nuclear receptors like PXR and AhR, which are involved in the regulation of drug-metabolizing enzymes. This suggests a potential for altered metabolism of endogenous and exogenous compounds.
References
- 1. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound, yohimbine and tolazoline for alpha-2 adrenergic receptor subtypes: implications for clinical reversal of alpha-2 adrenergic receptor mediated sedation in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic and Pharmacodynamic Studies of Atipamezole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of atipamezole against other notable alpha-2 adrenergic antagonists, namely yohimbine and tolazoline. The information herein is supported by experimental data to facilitate informed decisions in preclinical and clinical research.
This compound is a potent and highly selective synthetic α2-adrenergic receptor antagonist.[1] It is widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-adrenergic agonists such as medetomidine and dexmedetomidine.[1] Its efficacy stems from its competitive displacement of these agonists from α2-adrenergic receptors.[1] This guide will delve into the comparative pharmacology of this compound, presenting key data in a structured format, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Pharmacodynamic Comparison: Reversal of Sedation and Analgesia
This compound is distinguished by its rapid and reliable reversal of α2-agonist-induced sedation and analgesia. Clinical and preclinical studies consistently demonstrate its superiority over older α2-antagonists like yohimbine and tolazoline in terms of speed and efficacy.
A study in mice anesthetized with a ketamine-xylazine combination revealed that intraperitoneal administration of this compound (1 mg/kg) resulted in a significantly faster recovery time (10.3 ± 6.4 minutes) compared to yohimbine (1.5 mg/kg), which produced a recovery time of 21.3 ± 5.6 minutes.[2][3]
| this compound | 10.3 ± 6.4 | | Yohimbine | 21.3 ± 5.6 | | Saline (Control) | 38.2 ± 7.5 |
Similarly, a study in dairy calves anesthetized with a medetomidine and ketamine combination showed that this compound administration led to the shortest duration of recumbency and the fastest time to standing compared to yohimbine and tolazoline.
| Yohimbine | 80 ± 22 | 48 ± 20 | | Tolazoline | 46 ± 9 | 16 ± 9 | | this compound | 34 ± 3 | 4 ± 3 |
The enhanced efficacy of this compound can be attributed to its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. Receptor binding studies have shown that this compound has an α2:α1 selectivity ratio of 8526, which is considerably higher than that of yohimbine (40). This high selectivity minimizes the risk of side effects associated with α1-receptor blockade, such as hypotension.
Pharmacokinetic Profile: A Comparative Overview
| this compound (Dog, IM) | ~10 minutes | ~2.6 hours | Not specified | Not specified | | Yohimbine (Dog) | Slower than this compound (qualitative) | Longer than this compound (qualitative) | Not specified | Not specified | | Tolazoline (Dog, Endobronchial) | Not specified | 156 ± 81 minutes | 1657 ± 321 mL/kg | 10.9 ± 4.8 mL/min/kg |
Note: The data for each compound are derived from different studies and routes of administration, which should be considered when making comparisons.
This compound is rapidly absorbed following intramuscular injection in dogs, reaching maximum serum concentrations within approximately 10 minutes. It has an elimination half-life of about 2.6 hours in this species. In contrast, studies suggest that yohimbine has a slower absorption rate and a longer elimination half-life compared to this compound. Pharmacokinetic data for tolazoline in dogs after intravenous or intramuscular administration is limited in the provided search results, with available data focusing on endobronchial administration.
Experimental Protocols
Pharmacodynamic Study: Reversal of Sedation in a Rodent Model
This protocol is based on studies comparing the efficacy of α2-antagonists in reversing xylazine-induced anesthesia in mice.
1. Animals: Adult male mice of a specified strain (e.g., C57BL/6), weighing 25-30g. 2. Anesthesia Induction: Administer a combination of ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) via intraperitoneal (IP) injection to induce a consistent level of anesthesia. 3. Assessment of Anesthesia: Confirm a surgical plane of anesthesia by the loss of the righting reflex and lack of response to a tail pinch. 4. Antagonist Administration: Once anesthesia is confirmed, randomly assign mice to treatment groups and administer one of the following via IP injection:
- This compound (e.g., 1 mg/kg)
- Yohimbine (e.g., 1.5 mg/kg)
- Saline (control) 5. Monitoring and Data Collection:
- Record the time from antagonist administration to the return of the righting reflex (defined as the ability of the mouse to right itself three times within 30 seconds).
- Monitor vital signs such as heart rate and respiratory rate at regular intervals. 6. Statistical Analysis: Compare the mean time to recovery between the different treatment groups using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests.
Pharmacokinetic Study: Intravenous Administration in a Canine Model
This protocol outlines a general procedure for determining the pharmacokinetic profile of an α2-antagonist after intravenous administration in dogs.
1. Animals: A cohort of healthy adult dogs (e.g., Beagles) of a specified sex and weight range. 2. Catheterization: Place an intravenous catheter in a cephalic vein for drug administration and a separate catheter in a jugular vein for blood sampling. 3. Drug Administration: Administer a single bolus of the test compound (this compound, yohimbine, or tolazoline) at a predetermined dose. 4. Blood Sampling: Collect blood samples (e.g., 2 mL) into heparinized tubes at the following time points: 0 (pre-dose), 2, 5, 10, 15, 30, 60, 90, 120, 240, and 360 minutes post-administration. 5. Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis. 6. Bioanalysis: Determine the plasma concentrations of the drug at each time point using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). 7. Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
- Maximum plasma concentration (Cmax)
- Time to maximum plasma concentration (Tmax)
- Elimination half-life (t½)
- Area under the plasma concentration-time curve (AUC)
- Volume of distribution (Vd)
- Clearance (CL)
Visualizing the Mechanism of Action
Signaling Pathway of α2-Adrenergic Receptor Antagonism
Caption: Competitive antagonism of the α2-adrenergic receptor by this compound.
Experimental Workflow for Comparative Pharmacodynamic Study
Caption: Workflow for comparing the reversal effects of α2-antagonists.
References
- 1. Pulmonary and systemic vascular actions of tolazoline in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of this compound with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Atipamezole
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of atipamezole, a potent α2-adrenergic antagonist commonly used in veterinary medicine and research. Adherence to these guidelines will help your institution remain compliant with regulatory standards and foster a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound hydrochloride indicates that it can be harmful if swallowed, in contact with skin, or inhaled.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if handling powders or creating aerosols.
In case of accidental exposure, follow these first aid measures:
-
Skin Contact: Wash the affected area immediately with soap and water.[2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[2][3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with all pharmaceutical waste, is regulated to prevent environmental contamination and potential harm to human health. Improper disposal, such as pouring it down the drain or placing it in the regular trash, is not permissible.
Step 1: Waste Identification and Classification
This compound must be managed as pharmaceutical waste. Depending on the formulation and any other chemicals it may be mixed with, it could be classified as hazardous or non-hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for a definitive classification based on local and national regulations, such as those from the Environmental Protection Agency (EPA).
Step 2: Segregation and Collection
-
Unused or Expired this compound: Segregate from other chemical waste streams. Place it in a designated, properly labeled, and sealed waste container. The container should be clearly marked as "Pharmaceutical Waste for Incineration" or as directed by your EHS department.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as empty vials, syringes, gloves, and absorbent pads, should also be disposed of as pharmaceutical waste. Do not place these items in the regular or biohazardous waste.
-
Empty Packaging: Uncontaminated outer packaging can typically be recycled or disposed of as general waste, provided it does not contain any residual product.
Step 3: Arrange for Professional Disposal
All pharmaceutical waste must be disposed of through a licensed and approved waste disposal contractor. The most common and recommended method for the disposal of pharmaceutical waste is incineration at a permitted facility.
-
Contact your EHS Department: Your institution's EHS department will have established procedures and contracts with certified waste management companies.
-
Documentation: Ensure all waste is properly documented according to your institution's and regulatory requirements. This may include waste manifests that track the waste from your laboratory to the final disposal facility.
Quantitative Data Summary
| Toxicity Metric | Value | Species |
| ATEmix (oral) | 500.00 mg/kg | Not Specified |
| ATEmix (dermal) | 1,100.00 mg/kg | Not Specified |
| ATEmix (inhalation-dust/mist) | 1.50 mg/l | Not Specified |
| ATEmix: Acute Toxicity Estimate (Mixture). Data from a representative this compound Hydrochloride SDS. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safe Handling and Disposal of Atipamezole in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to a Safer Laboratory Environment
Atipamezole, a potent α2-adrenergic antagonist, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and compliant research environment.
Key Safety Data at a Glance
Adherence to established safety parameters is critical when working with this compound. The following table summarizes key quantitative safety data.
| Data Point | Value | Source |
| Occupational Exposure Band (OEB) | OEB 4 (Control exposure to the range of 1 µg/m³ to <10 µg/m³) | Zoetis SDS[1][2] |
| Acute Toxicity Estimate (ATEmix) - Oral | 500.00 mg/kg | STEMCELL Technologies SDS[3] |
| Acute Toxicity Estimate (ATEmix) - Dermal | 1,100.00 mg/kg | STEMCELL Technologies SDS[3] |
| Acute Toxicity Estimate (ATEmix) - Inhalation (dust/mist) | 1.50 mg/l | STEMCELL Technologies SDS[3] |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and ensure safe handling, a systematic approach is necessary. The following workflow outlines the procedural steps for working with this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure is the consistent and correct use of PPE.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A lab coat or other suitable protective clothing is required.
Experimental Protocol: Preparing an this compound Solution
This protocol outlines the preparation of a stock solution, a common procedure in a research setting.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, glassware, spatulas, solvent).
-
-
Weighing the Compound:
-
Tare the analytical balance with a weigh boat.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Record the weight.
-
-
Solubilization:
-
Transfer the weighed this compound to an appropriate volumetric flask.
-
Add a small amount of the desired solvent to dissolve the powder.
-
Once dissolved, add solvent to the final volume.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the solution to a clearly labeled storage bottle.
-
The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and weigh boats, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
Disposal Procedure
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling: All waste containers must be accurately labeled with the contents, including "Hazardous Waste" and the name "this compound."
-
Storage: Store waste in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and approved waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
PPE: Don appropriate PPE, including a respirator if necessary, before attempting to clean the spill.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully scoop the material to avoid creating dust.
-
Cleanup: Clean the spill area with a detergent and water solution.
-
Disposal: Collect all contaminated materials in a labeled hazardous waste container.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
